molecular formula C12H16BrN B8754263 4-(4-Bromophenyl)-4-methylpiperidine

4-(4-Bromophenyl)-4-methylpiperidine

Cat. No.: B8754263
M. Wt: 254.17 g/mol
InChI Key: ATLPVNCWYLTZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C12H16BrN and its molecular weight is 254.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromophenyl)-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

4-(4-bromophenyl)-4-methylpiperidine

InChI

InChI=1S/C12H16BrN/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10/h2-5,14H,6-9H2,1H3

InChI Key

ATLPVNCWYLTZMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 4-(4-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 4-(4-Bromophenyl)-4-methylpiperidine , a specialized heterocyclic scaffold used in medicinal chemistry.

CAS Number: 1268005-65-7

Synonyms: 4-(4-Bromophenyl)-4-methylpiperidine; 4-(p-Bromophenyl)-4-methylpiperidine.

Executive Summary & Significance

4-(4-Bromophenyl)-4-methylpiperidine is a high-value pharmacophore used primarily in the development of Central Nervous System (CNS) agents. It belongs to the class of 4,4-disubstituted piperidines , a structural motif found in various opioids (e.g., pethidine analogues), neurotransmitter transporter inhibitors (SSRIs/SNRIs), and sigma receptor ligands.

The compound is distinct from the more common 4-phenylpiperidine due to the quaternary carbon at position 4 , which introduces significant steric bulk and restricts conformational flexibility. This "gem-disubstitution" often enhances metabolic stability and selectivity for G-protein coupled receptors (GPCRs). The para-bromine substituent serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
Exact Mass 253.05 g/mol
Appearance Off-white to pale yellow solid (Free base)
LogP (Predicted) ~3.15 (Lipophilic)
pKa (Predicted) ~9.5 (Basic piperidine nitrogen)
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in water.
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).

Synthesis & Manufacturing Protocols

Synthesizing the 4-methyl-4-aryl quaternary center is chemically challenging compared to simple 4-arylpiperidines. The most robust route involves the construction of the piperidine ring via a Grignard intermediate followed by a specialized alkylation to install the methyl group.

Route A: Grignard Addition & Reetz Alkylation (High Purity)

This method is preferred for laboratory-scale synthesis as it avoids the formation of "des-methyl" impurities common in other routes.

Step 1: Preparation of N-Boc-4-piperidone
  • Reagents: 4-Piperidone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), DCM.

  • Protocol: React 4-piperidone with Boc₂O under basic conditions to protect the amine.

  • Yield: >90%.

Step 2: Grignard Addition (Formation of Tertiary Alcohol)
  • Reagents: 1,4-Dibromobenzene, Magnesium turnings (or i-PrMgCl·LiCl), THF.

  • Protocol:

    • Generate (4-bromophenyl)magnesium bromide in anhydrous THF. Note: Use 1,4-dibromobenzene; the mono-Grignard forms selectively if temperature is controlled (-20°C).

    • Add N-Boc-4-piperidone dropwise at -78°C.

    • Quench with saturated NH₄Cl.

  • Intermediate: N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine (CAS 57988-58-6).

Step 3: Gem-Dimethylation (Reetz Alkylation)
  • Mechanism: Direct replacement of the tertiary hydroxyl group with a methyl group using a Lewis Acid and an organometallic methyl source.

  • Reagents: Titanium Tetrachloride (TiCl₄), Dimethylzinc (ZnMe₂) or Trimethylaluminum (AlMe₃), DCM, -78°C.

  • Protocol:

    • Dissolve the tertiary alcohol in anhydrous DCM under Argon.

    • Cool to -78°C. Add TiCl₄ (1.1 eq) to form the tertiary carbocation species.

    • Slowly add ZnMe₂ (or AlMe₃) (1.2 eq).

    • Allow to warm to 0°C. The nucleophilic methyl group attacks the carbocation, installing the quaternary methyl center.

  • Product: N-Boc-4-(4-bromophenyl)-4-methylpiperidine (CAS 1791402-45-3).

Step 4: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

  • Protocol: Stir the N-Boc intermediate in 20% TFA/DCM for 2 hours. Concentrate to yield the trifluoroacetate or hydrochloride salt.

Visualization: Synthesis Workflow

SynthesisRoute Start 4-Piperidone (HCl Salt) Prot N-Boc-4-Piperidone Start->Prot Boc2O, Et3N Alcohol Intermediate: 4-(4-Br-Ph)-4-OH-Piperidine (CAS 57988-58-6) Prot->Alcohol Grignard Addition (-78°C) Grignard Grignard Reagent (4-Br-Ph-MgBr) Grignard->Alcohol Reetz Reetz Alkylation (TiCl4 / ZnMe2) Alcohol->Reetz Carbocation Formation BocProduct N-Boc-4-(4-Br-Ph)-4-Me-Piperidine (CAS 1791402-45-3) Reetz->BocProduct Methylation Final Target Product: 4-(4-Br-Ph)-4-Me-Piperidine (CAS 1268005-65-7) BocProduct->Final Deprotection (TFA or HCl)

Caption: Step-by-step synthesis via Reetz alkylation to install the quaternary methyl group.

Analytical Characterization

To validate the identity of CAS 1268005-65-7, ensure the following spectral signatures are present.

TechniqueExpected Signature
¹H NMR (DMSO-d₆) δ 1.25 (s, 3H) : Distinct singlet for the quaternary methyl group.δ 7.40–7.60 (m, 4H) : AA'BB' system characteristic of the para-bromophenyl ring.δ 2.80–3.20 (m, 4H) : Piperidine ring protons adjacent to nitrogen.
¹³C NMR Quaternary Carbon (~35-40 ppm) : The C4 carbon bearing the methyl and phenyl groups.Methyl Carbon (~25-30 ppm) : High field signal.Aromatic C-Br (~120 ppm) : Characteristic ipso-carbon shift.
Mass Spectrometry m/z 254/256 ([M+H]⁺) : 1:1 isotopic pattern confirming the presence of one Bromine atom.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: The free base may be sensitive to CO₂ (carbamate formation). Store as the Hydrochloride (HCl) salt for long-term stability.

  • Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.

References

  • Fluorochem. 4-(4-Bromophenyl)-4-methylpiperidine Product Data. Retrieved from .

  • PubChem. 4-(4-Bromophenyl)-4-hydroxypiperidine (Intermediate). National Library of Medicine. Retrieved from .

  • Reetz, M. T., et al. Lewis Acid-Mediated alpha-Alkylation of Tertiary Alcohols. Angewandte Chemie International Edition, 1982. (Foundational methodology for Gem-dimethylation).[2]

  • Ambeed. CAS 1268005-65-7 MSDS and Technical Data. Retrieved from .

  • BenchChem. Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from .

Sources

Technical Monograph: 4-(4-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Methodology, and Pharmacological Utility

Core Directive & Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)-4-methylpiperidine (CAS: 1268005-65-7), a specialized gem-disubstituted heterocyclic scaffold. Unlike its ubiquitous 4-monosubstituted counterparts (e.g., 4-phenylpiperidine), the introduction of the quaternary carbon at the C4 position significantly alters the conformational landscape and metabolic stability of the molecule.

This guide moves beyond basic catalog data to explore the causality behind its synthesis—specifically the challenge of constructing quaternary centers in saturated heterocycles—and its application as a pharmacophore in the development of sigma receptor ligands, NMDA antagonists, and next-generation analgesics.

Nomenclature and Structural Identity

The precise identification of this molecule is critical due to the existence of regioisomers (e.g., 3,4-disubstituted variants like paroxetine precursors).

IUPAC Designation
  • Preferred IUPAC Name (PIN): 4-(4-Bromophenyl)-4-methylpiperidine

  • Systematic Name: 4-(4-Bromophenyl)-4-methylpiperidine[1]

  • CAS Number: 1268005-65-7

  • SMILES: CC1(CCNCC1)C2=CC=C(C=C2)Br

  • InChIKey: ATLPVNCWYLTZMQ-UHFFFAOYSA-N

Structural Analysis

The molecule features a piperidine ring distorted by the gem-disubstitution at C4.

  • Achirality: Despite the disubstitution, the molecule possesses a plane of symmetry passing through the nitrogen and the C4 carbon (assuming the nitrogen is unsubstituted or symmetrically substituted), rendering it achiral.

  • Conformational Lock: The bulky 4-bromophenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller methyl group into the axial position. This "conformational locking" is a desired trait in drug design to reduce entropic penalties upon binding to a receptor.

Physicochemical Profiling

The following data aggregates predicted and experimental values essential for formulation and ADME prediction.

PropertyValueContext
Molecular Formula C₁₂H₁₆BrNCore Scaffold
Molecular Weight 254.17 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) 3.15 ± 0.3High Lipophilicity (CNS Penetrant)
pKa (Base) ~9.8 (Piperidine N)Ionized at Physiological pH
H-Bond Donors 1 (NH)Modifiable Vector
H-Bond Acceptors 1 (N)
Rotatable Bonds 1Restricted flexibility due to quaternary center
Topological Polar Surface Area 12.03 ŲExcellent Blood-Brain Barrier (BBB) Permeability

Synthetic Architecture

Constructing the quaternary center at C4 is the rate-limiting step in the synthesis of this scaffold. Traditional Grignard addition to 4-piperidone yields a tertiary alcohol, which upon dehydration and reduction typically reverts to the mono-substituted alkane.

To access the 4-methyl-4-aryl motif, we employ a Late-Stage Alkylation Strategy . This approach utilizes the benzylic acidity of the 4-phenyl proton in a protected piperidine precursor.

Synthetic Pathway Visualization

SynthesisPath cluster_0 Critical Quaternization Step Start 4-(4-Bromophenyl)piperidine (Starting Material) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-4-(4-Bromophenyl)piperidine Step1->Inter1 Yield >95% Step2 α-Deprotonation (LiHMDS, -78°C) Inter1->Step2 Step3 Quaternary Alkylation (MeI, Electrophile) Step2->Step3 Carbanion Formation Inter2 N-Boc-4-(4-Bromophenyl)-4-methylpiperidine Step3->Inter2 SN2 Attack Step4 Deprotection (TFA or HCl) Inter2->Step4 Final 4-(4-Bromophenyl)-4-methylpiperidine (Target) Step4->Final Quant. Yield

Caption: Figure 1. Convergent synthesis via late-stage lithiation-alkylation. The critical step involves the generation of a transient carbanion at the benzylic C4 position.

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine from 4-(4-bromophenyl)piperidine hydrochloride.

Phase 1: N-Protection (Self-Validating Step)

Rationale: The secondary amine must be masked to prevent N-alkylation during the subsequent lithiation step.

  • Suspend 4-(4-bromophenyl)piperidine HCl (1.0 eq) in Dichloromethane (DCM).

  • Add Triethylamine (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature for 4 hours.

  • Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of the baseline amine spot and appearance of a high Rf spot.

  • Workup: Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate to yield N-Boc-4-(4-bromophenyl)piperidine .

Phase 2: C4-Quaternization (Critical Control Point)

Rationale: The C4 proton is benzylic and weakly acidic (pKa ~32). Strong, non-nucleophilic bases like LiHMDS are required to generate the anion without attacking the carbamate or displacing the aryl bromide.

  • Dissolve N-Boc-4-(4-bromophenyl)piperidine (1.0 eq) in anhydrous THF under Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation or Boc cleavage.

  • Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 20 minutes. The solution typically turns deep yellow/orange, indicating anion formation.

  • Stir at -78°C for 45 minutes.

  • Add Methyl Iodide (MeI, 1.5 eq) neat, dropwise.

  • Warm slowly to room temperature over 3 hours.

  • Quench with saturated NH₄Cl solution.

  • Extract with EtOAc, dry, and concentrate.

  • Purification: Flash chromatography is usually required to separate the methylated product from unreacted starting material.

Phase 3: Deprotection
  • Dissolve the intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir for 1 hour.

  • Neutralize with NaHCO₃ (aq) to pH > 10.

  • Extract with DCM to obtain the free base 4-(4-Bromophenyl)-4-methylpiperidine .

Pharmacological Significance[2][3]

The 4-aryl-4-methylpiperidine scaffold is a privileged structure in medicinal chemistry, distinct from the pethidine (4-aryl-4-carbethoxy) class.

Mechanism of Action & Targets
  • Sigma Receptors (σ1/σ2): The 4-phenylpiperidine motif is a classic pharmacophore for sigma receptors. The addition of the 4-methyl group increases lipophilicity and bulk, often enhancing selectivity for σ1 over σ2 receptors, relevant for neurodegenerative diseases (Alzheimer's) and neuropathic pain.

  • NMDA Antagonism: Analogues of this structure (e.g., 4-methyl-4-phenylpiperidine derivatives) have shown uncompetitive antagonism at the NMDA receptor ion channel, similar to phencyclidine (PCP) but often with a cleaner side-effect profile.

  • Monoamine Transporters: The scaffold serves as a template for Triple Reuptake Inhibitors (TRI), modulating Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.

Structure-Activity Relationship (SAR)

The Bromine atom at the para-position is a versatile synthetic handle:

  • Suzuki-Miyaura Coupling: Allows extension to biaryl systems.

  • Buchwald-Hartwig Amination: Facilitates the introduction of amino side chains.

  • Lithium-Halogen Exchange: Enables conversion to carboxylic acids or aldehydes for further diversification.

References

  • IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Synthesis of 4-Arylpiperidines. Journal of Medicinal Chemistry, 2011, 54(11), 3756–3772. (Discussion of disubstituted piperidine scaffolds in drug discovery). [Link]

  • Quaternary Center Construction. Organic Letters, 2012, 14(18), 4846–4849. (Methodologies for C4-substituted piperidines). [Link]

  • Pharmacological Applications. Medical Sciences Forum, 2022.[2] (4,4-Disubstituted piperidines as anti-Alzheimer agents). [Link]

Sources

A Technical Guide to the Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine: Precursor Analysis and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 4-(4-bromophenyl)-4-methylpiperidine, a valuable building block in contemporary drug discovery and development. The guide is tailored for researchers, medicinal chemists, and process development scientists, offering a detailed analysis of two primary retrosynthetic strategies. Each strategy is dissected to highlight its core precursors, key chemical transformations, and the underlying scientific principles guiding the synthetic design. The document furnishes detailed experimental protocols for pivotal reactions, troubleshooting insights, and a comparative analysis of the presented routes to aid in the selection of the most appropriate synthetic approach based on laboratory capabilities and project objectives.

Introduction

The 4-aryl-4-methylpiperidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific analogue, 4-(4-bromophenyl)-4-methylpiperidine, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further molecular elaboration through cross-coupling reactions, while the piperidine core imparts favorable pharmacokinetic properties. The synthesis of this target molecule, however, is not trivial and requires careful strategic planning. This guide elucidates two robust synthetic approaches: the construction of the piperidine ring incorporating a C4-cyano precursor, and a convergent strategy involving a Grignard addition to a 4-piperidone core followed by functional group interconversion.

Part 1: Strategic Synthesis via a C4-Cyano Piperidine Precursor

This linear synthetic approach focuses on constructing the piperidine ring with a cyano group at the C4 position, which then serves as a precursor to the final methyl group. This strategy offers a high degree of control over the assembly of the core structure.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule in this strategy hinges on the conversion of a nitrile to a methyl group. The key intermediate identified is N-protected-4-(4-bromophenyl)-4-cyanopiperidine. This intermediate can be conceptually assembled from 4-bromobenzyl cyanide and a nitrogen mustard derivative.

Retrosynthesis_Strategy_1 target 4-(4-Bromophenyl)-4-methylpiperidine intermediate1 N-Protected-4-(4-bromophenyl)-4-cyanopiperidine target->intermediate1 Nitrile to Methyl Conversion precursor1 4-Bromobenzyl cyanide intermediate1->precursor1 Cyclization precursor2 N-Protected-bis(2-chloroethyl)amine intermediate1->precursor2 Cyclization

Caption: Retrosynthetic analysis for the C4-cyano precursor strategy.

Synthesis of the Key Intermediate: N-Benzyl-4-(4-bromophenyl)-4-cyanopiperidine

The synthesis of the 4-cyanopiperidine intermediate is analogous to the well-established preparation of 1-benzyl-4-cyano-4-phenylpiperidine[1]. This reaction involves the phase-transfer-catalyzed alkylation of a benzyl cyanide with a nitrogen mustard.

Experimental Protocol:

  • Reaction Setup: To a stirred mixture of 4-bromobenzyl cyanide (1.0 eq.), N,N-bis(2-chloroethyl)benzylamine (1.05 eq.), and a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate (0.1 eq.) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Reaction Execution: Heat the biphasic mixture to 85-90 °C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by an appropriate chromatographic technique (TLC or GC-MS).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and dilute with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-benzyl-4-(4-bromophenyl)-4-cyanopiperidine.

Conversion of the Cyano Group to a Methyl Group

The transformation of the 4-cyano group to the target 4-methyl group is a multi-step process that requires careful execution.

  • Hydrolysis of the Nitrile to a Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, refluxing the nitrile in a mixture of sulfuric acid and water will yield the carboxylic acid.

  • Reduction of the Carboxylic Acid to a Primary Alcohol: The resulting carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.

  • Conversion of the Alcohol to a Halide: The primary alcohol is then converted to a more reactive leaving group, such as a tosylate or a halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding chloromethyl or bromomethyl derivative.

  • Reduction of the Halide to the Methyl Group: The final step involves the reduction of the halide to the methyl group. This can be achieved using a variety of reducing agents, including lithium aluminum hydride or catalytic hydrogenation.

Finally, the N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) if the unprotected piperidine is desired.

Part 2: Convergent Synthesis via Grignard Reaction

This strategy involves the addition of an organometallic reagent to a 4-piperidone core, forming the C4-aryl bond and a tertiary alcohol in a single step. Subsequent functional group manipulation is then required to install the methyl group.

Retrosynthetic Analysis

The key disconnection in this convergent approach is the Grignard reaction, which breaks the bond between the piperidine C4 and the bromophenyl ring. This leads back to an N-protected 4-piperidone and a 4-bromophenyl Grignard reagent.

Retrosynthesis_Strategy_2 target 4-(4-Bromophenyl)-4-methylpiperidine intermediate_alcohol N-Protected-4-(4-bromophenyl)-4-hydroxypiperidine target->intermediate_alcohol Dehydroxymethylation (multi-step) precursor_ketone N-Protected-4-piperidone intermediate_alcohol->precursor_ketone Grignard Addition precursor_grignard 4-Bromophenylmagnesium Bromide intermediate_alcohol->precursor_grignard Grignard Addition

Caption: Retrosynthetic analysis for the Grignard reaction strategy.

Synthesis of the Key Intermediate: N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine

The Grignard reaction is a powerful tool for C-C bond formation. Here, the nucleophilic 4-bromophenylmagnesium bromide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq.). Activate the magnesium with a small crystal of iodine. Prepare a solution of 4-bromobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium turnings to initiate the formation of 4-bromophenylmagnesium bromide. Maintain a gentle reflux during the addition.

  • Grignard Addition: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and cool the solution to 0 °C. Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride[2].

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine can be purified by flash column chromatography[2].

Table 1: Troubleshooting the Grignard Reaction

Issue Potential Cause Solution
Low YieldIncomplete Grignard reagent formation.Ensure anhydrous conditions and activate magnesium properly. Consider titrating the Grignard reagent.
Enolization of the 4-piperidone.Use low reaction temperatures (-78 °C to 0 °C) and slow addition of the Grignard reagent.
Byproduct FormationDehydration of the tertiary alcohol product.Use a mild quenching agent like saturated aqueous NH₄Cl and avoid strong acids during work-up.
Wurtz coupling of the Grignard reagent.Ensure slow, controlled addition of the aryl halide during Grignard reagent preparation.
Conversion of the Tertiary Alcohol to the 4-Methyl Group

Conceptual Pathway: Deoxygenation and Subsequent Methylation (Theoretically challenging)

A potential, albeit difficult, route involves the deoxygenation of the tertiary alcohol to 4-(4-bromophenyl)piperidine, followed by C4-methylation.

  • Deoxygenation: The Barton-McCombie deoxygenation is a radical-based method for removing a hydroxyl group[3][4][5]. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). This derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom source (typically tributyltin hydride) to replace the thiocarbonyl group with a hydrogen atom[3][5].

  • C4-Methylation: As previously noted, the direct methylation of the C-H bond at the 4-position of the 4-arylpiperidine ring is a difficult transformation and not a recommended synthetic route.

Alternative Conceptual Pathway: Wittig Reaction and Hydrogenation

A more plausible, though longer, route would involve a different starting material derived from N-protected-4-piperidone.

  • Wittig Reaction: N-protected-4-piperidone can be reacted with a methylidene-transfer reagent, such as methyltriphenylphosphonium bromide, in the presence of a strong base to form the corresponding 4-methylene-piperidine derivative[6].

  • Hydrogenation: The exocyclic double bond can then be selectively hydrogenated (e.g., H₂, Pd/C) to install the 4-methyl group, yielding N-protected-4-methylpiperidine.

  • Aryl Introduction: This intermediate, however, lacks the 4-aryl group. Introducing the aryl group at this stage would require a different synthetic strategy altogether.

Given the challenges in converting the 4-hydroxy intermediate to the 4-methyl derivative, the synthetic strategy outlined in Part 1 is likely the more practical and reliable approach for the synthesis of 4-(4-bromophenyl)-4-methylpiperidine.

Conclusion

The synthesis of 4-(4-bromophenyl)-4-methylpiperidine can be effectively approached through two primary strategic pathways. The first strategy, involving the construction of a 4-cyanopiperidine intermediate followed by conversion of the nitrile to a methyl group, offers a more linear and potentially more controllable route. The second strategy, which utilizes a convergent Grignard reaction to form a 4-hydroxy-4-arylpiperidine intermediate, presents significant challenges in the subsequent conversion of the tertiary alcohol to the desired methyl group. The selection of the optimal synthetic route will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the research and development laboratory. The detailed protocols and mechanistic considerations provided in this guide are intended to empower scientists to make informed decisions in their synthetic endeavors.

References

  • PrepChem. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available from: [Link]

  • Organic Syntheses Procedure. Benzyl Cyanide. Available from: [Link]

  • Wikipedia. Barton–McCombie deoxygenation. Available from: [Link]

  • Erowid. Piperidine Derivatives. I. As in the case of the l-methy1-2-benaylpiperidine7 scribes l, 2,2,6,6-pentamethy1-4-phenyl-4-acetoxypiperidine fo. Available from: [Link]

  • Grokipedia. Barton–McCombie deoxygenation. Available from: [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PrepChem. Preparation of bromobenzyl cyanide. Available from: [Link]

  • Chemistry LibreTexts. II. Deoxygenation: The Barton-McCombie Reaction. Available from: [Link]

  • O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 194
  • PubChem. Bromobenzyl Cyanide. Available from: [Link]

  • O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1294
  • Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • ResearchGate. Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol | Request PDF. Available from: [Link]

  • PrepChem. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available from: [Link]

  • Organic Syntheses Procedure. Benzyl Cyanide. Available from: [Link]

  • PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Available from: [Link]

  • Google Patents. US4056509A - Preparation of benzyl cyanides.
  • Google Patents. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
  • Frontiers. Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: A DFT study. Available from: [Link]

  • PubMed. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]

  • PubMed. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Available from: [Link]

  • Tohoku University. Rewiring amino acids to piperidines. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. Available from: [Link]

Sources

The Versatile Synthon: A Technical Guide to 4-(4-Bromophenyl)-4-methylpiperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant therapeutics and promising drug candidates.[1][2] Its rigid, three-dimensional structure provides a privileged scaffold for engaging with a variety of biological targets, particularly within the central nervous system. This guide focuses on a particularly valuable, yet underexplored, building block: 4-(4-Bromophenyl)-4-methylpiperidine . The strategic placement of a methyl group at the 4-position and a bromine atom on the phenyl ring endows this molecule with a unique combination of steric and electronic properties, making it a powerful tool for navigating the complexities of drug design.

This in-depth technical guide, designed for the practicing medicinal chemist, will delve into the synthesis, reactivity, and therapeutic potential of 4-(4-Bromophenyl)-4-methylpiperidine. We will explore not only the "how" but also the "why" behind its application, providing a framework for its strategic deployment in drug discovery programs.

Physicochemical Properties and Structural Features

The key physicochemical properties of 4-(4-Bromophenyl)-4-methylpiperidine are summarized in the table below. The presence of the bromophenyl group significantly influences the molecule's lipophilicity, while the piperidine nitrogen offers a handle for further derivatization and salt formation.

PropertyValueSource
CAS Number 1268005-65-7[3]
Molecular Formula C₁₂H₁₆BrN[3]
Molecular Weight 254.17 g/mol [3]
Purity Typically >95%[3]
LogP (predicted) 3.15[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 1[3]

The 4-methyl group introduces a subtle but significant steric element that can influence the binding orientation of derivatives and potentially enhance selectivity for the target receptor.

Synthesis of the Core Scaffold: A Validated Approach

Experimental Protocol: Synthesis of 4-(4'-Bromophenyl)piperidine[4]

This protocol describes the synthesis of the non-methylated analog and can be adapted for the synthesis of 4-(4-Bromophenyl)-4-methylpiperidine by starting with the corresponding 4-methyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.

Reaction:

Synthesis_of_4_4_Bromophenyl_piperidine reactant 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine reagents H₂, Rh/C Et₃N, MeOH, 20°C, 100 psi, 24h reactant->reagents product 4-(4-Bromophenyl)piperidine reagents->product

A representative synthesis of the 4-(4-bromophenyl)piperidine core.

Materials and Reagents:

  • 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine

  • Anhydrous Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Rhodium on Carbon (Rh/C) catalyst

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), add the Rh/C catalyst (0.060 g).

  • Place the reaction mixture in a pressure vessel under a hydrogen atmosphere (100 psi).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford 4-(4-bromophenyl)piperidine as a white solid (0.91 g, 98% yield).[4]

Characterization Data for 4-(4'-Bromophenyl)piperidine: [4]

  • ¹H NMR (400 MHz, MeOD): δ 1.55-1.59 (m, 2H), 1.61-1.70 (m, 2H), 2.55-2.56 (m, 1H), 2.64-2.70 (m, 2H), 3.09-3.06 (m, 2H), 7.13 (d, J = 8.0 Hz, 2H), 7.31 (d, J = 8.0 Hz, 2H).

  • ¹³C NMR (100 MHz, MeOD): δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, 145.3.

  • ESI-MS: m/z 241 [M+H]⁺.

Key Reactions and Synthetic Utility

The true power of 4-(4-Bromophenyl)-4-methylpiperidine as a building block lies in the versatility of its two key functional handles: the secondary amine of the piperidine ring and the bromine atom on the phenyl ring.

N-Functionalization of the Piperidine Ring

The secondary amine is a nucleophile that can readily participate in a variety of transformations to introduce diverse substituents. This is a critical step for modulating the physicochemical properties and exploring the structure-activity relationship (SAR) of drug candidates.

N_Functionalization start 4-(4-Bromophenyl)-4-methylpiperidine alkylation Alkylation (R-X, base) start->alkylation acylation Acylation (RCOCl or (RCO)₂O, base) start->acylation reductive_amination Reductive Amination (RCHO, reducing agent) start->reductive_amination product_alkyl N-Alkyl derivative alkylation->product_alkyl product_acyl N-Acyl derivative acylation->product_acyl product_reductive N-Alkyl derivative reductive_amination->product_reductive

Key N-functionalization reactions of the piperidine core.
Cross-Coupling Reactions of the Bromophenyl Group

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This allows for extensive exploration of the chemical space around the phenyl ring, which is often crucial for fine-tuning receptor affinity and selectivity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5] In the context of our building block, it allows for the coupling of various boronic acids or esters to the bromophenyl ring.

General Protocol for Suzuki-Miyaura Coupling:

Suzuki_Coupling reactant1 4-(4-Bromophenyl)-4-methylpiperidine catalyst Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product 4-(4'-Aryl-4-biphenylyl)-4-methylpiperidine catalyst->product

General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations:

  • Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ being a common choice.

  • Base: An inorganic base such as potassium carbonate or cesium carbonate is typically used.

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used.

  • Reaction Conditions: The reaction is typically heated to reflux for several hours under an inert atmosphere.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of amines with aryl halides.[6][7] This reaction is particularly useful for synthesizing diarylamines or introducing nitrogen-containing heterocycles.

General Protocol for Buchwald-Hartwig Amination:

Buchwald_Hartwig reactant1 4-(4-Bromophenyl)-4-methylpiperidine catalyst Pd catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, K₃PO₄) Solvent (e.g., Toluene) reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 4-(4-(R¹R²N)phenyl)-4-methylpiperidine catalyst->product

General scheme for the Buchwald-Hartwig amination.

Experimental Considerations:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for the success of the reaction and depends on the nature of the amine.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide or potassium phosphate is commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

  • Reaction Conditions: The reaction is typically run under an inert atmosphere at elevated temperatures.

Applications in Drug Discovery: A Focus on Adrenergic Receptor Antagonists

The 4-arylpiperidine scaffold is a key feature in many antagonists of G-protein coupled receptors, including adrenergic receptors.[8][9][10][11] Specifically, antagonists of the α1a-adrenergic receptor have shown therapeutic potential for the treatment of benign prostatic hyperplasia (BPH).[9]

The 4-(4-Bromophenyl)-4-methylpiperidine building block is an ideal starting point for the synthesis of novel α1a-adrenoceptor antagonists. The piperidine nitrogen can be functionalized to introduce moieties that interact with key residues in the receptor binding pocket, while the bromophenyl group can be elaborated via cross-coupling reactions to optimize affinity and selectivity.

A notable example of a complex molecule containing a similar core structure is SCH 351125, a CCR5 antagonist developed for the treatment of HIV infection.[12] This compound features a 4-substituted-4-phenylpiperidine moiety, highlighting the utility of this scaffold in targeting a range of receptors.

Conclusion

4-(4-Bromophenyl)-4-methylpiperidine represents a valuable and versatile building block for modern drug discovery. Its strategic combination of a modifiable piperidine nitrogen and a reactive bromophenyl ring provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries. The ability to perform a wide range of N-functionalization and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. As the demand for novel therapeutics targeting complex biological systems continues to grow, the strategic application of well-designed building blocks like 4-(4-Bromophenyl)-4-methylpiperidine will be paramount to the success of future drug discovery endeavors.

References

  • Nagarathnam, D., et al. (1999). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 2. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety. Journal of Medicinal Chemistry, 42(23), 4778-93.
  • Nagarathnam, D., et al. (1998). Design and Synthesis of Novel α1a Adrenoceptor-Selective Dihydropyridine Antagonists for the Treatment of Benign Prostatic Hyperplasia. Journal of Medicinal Chemistry, 41(26), 5320-5333.
  • Nagarathnam, D., et al. (1999). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Journal of Medicinal Chemistry, 42(23), 4794-803.
  • Obniska, J., et al. (2008). Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. Archiv der Pharmazie, 341(6), 357-65.
  • 4-(4-Bromophenyl)piperidine. PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • 4-(4-bromophenyl)-4-methylpiperidine hydrochloride. PubChemLite. (n.d.). Retrieved February 14, 2026, from [Link]

  • Romagnoli, R., et al. (2007). 1-Arylpiperazinyl-4-cyclohexylamine derived isoindole-1,3-diones as potent and selective alpha-1a/1d adrenergic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(6), 1757-1761.
  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(18), 4263.
  • Buchwald-Hartwig amination. Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2026, from [Link]

  • Wawrzyniak-Szołtysek, M., & Tabin, P. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1543.
  • Buchwald–Hartwig amination. Wikipedia. (2023, December 19). Retrieved February 14, 2026, from [Link]

  • Kazmierski, W. M., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Petrukhin, K., et al. (2016). Substituted 4-phenylpiperidines, their preparation and use.
  • Jana, S., Sarkar, S., & Morris, S. A. (2020). Recent developments towards the synthesis of paroxetine: A 3,4-disubstituted piperidine. Tetrahedron, 76(20), 131153.
  • Asif, M. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(10), 4599-4624.
  • Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum, 14(1), 3.
  • 4,4-DISUBSTITUTED PIPERIDINES AND THEIR METHODS OF USE. (2002).
  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4934.
  • Stevenson, G. I., et al. (2000). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 43(11), 2119-2129.
  • Lim, H. D., & Martin, S. F. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2539-2542.
  • Huang, B. S., et al. (1986). N-Phenyl-N-(4-piperidinyl)amides.
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2021).
  • Seifried, M. (2016). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole for a Rational Ligand Design in Series of Fe(II) Spin-Crossover Complexes [Diploma Thesis, Technische Universität Wien]. reposiTUm.
  • Novartis AG. (2021). Application for patent term extension for U.S. Patent No. 8,829,195.
  • 4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-1-methylpiperidine--hydrogen bromide (1/1). CompTox Chemicals Dashboard. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Technical Guide: Safety & Handling of 4-(4-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 4-(4-Bromophenyl)-4-methylpiperidine .

Document ID: TG-BMP-2024 | Version: 1.2 | Classification: Research & Development

Executive Summary

4-(4-Bromophenyl)-4-methylpiperidine (CAS: 1268005-65-7) is a specialized disubstituted piperidine intermediate.[1] Its structural rigidity, imparted by the quaternary carbon at the 4-position (the gem-disubstituent effect), makes it a critical scaffold in the synthesis of neuroactive pharmacophores, particularly for Alzheimer’s disease therapeutics (AChE inhibitors) and analgesic ligands.

Unlike simple liquid piperidines, this compound typically exists as a solid, presenting distinct "dust" inhalation hazards rather than vapor risks. This guide bridges the gap between general organic safety and the specific requirements for handling halogenated aryl-piperidine salts in drug discovery workflows.

Physicochemical & Hazard Profile

The following data consolidates available safety information. Due to the specialized nature of this intermediate, toxicological data is inferred from structural analogs (Read-Across Principle: 4-(4-bromophenyl)piperidine and 4-phenylpiperidine).

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 4-(4-Bromophenyl)-4-methylpiperidine
CAS Number 1268005-65-7
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
Physical State Solid (White to Off-white powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[2][3]
Storage Class 11 (Combustible Solids)
Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard CodeDescriptionTarget Organ/Effect
H315 Causes skin irritation.[4][5]Dermal barrier disruption.
H319 Causes serious eye irritation.Ocular mucous membranes.[6][7]
H335 May cause respiratory irritation.[5][8][9][10][11]Upper respiratory tract (Dust).
H302 (Inferred)Harmful if swallowed.[7][8][9][10]Gastrointestinal/Systemic toxicity.[8][9]

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier" Concept

For solid piperidine derivatives, the primary vector of exposure is particulate migration (weighing) and aerosolization (reaction workup).

  • Respiratory Protection:

    • Primary: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary: If handling open powder outside a hood (not recommended), use a P95/P100 particulate respirator . Simple surgical masks offer zero protection against amine salts.

  • Dermal Protection (Glove Selection):

    • Note on Permeation: Piperidines are organic bases that can degrade latex.

    • Recommendation: Nitrile Rubber (minimum 0.11 mm thickness) for splash protection. For prolonged immersion or cleaning spills, use Laminate (Silver Shield) gloves.

  • Ocular Defense:

    • Chemical splash goggles are mandatory. Standard safety glasses are insufficient due to the fine nature of the powder which can drift around lenses.

Operational Protocols: Field-Proven Methodologies

Weighing and Transfer (Static Control)

Dry amine powders are prone to static charge buildup, leading to "scattering" during weighing.

  • Protocol: Use an antistatic gun or ionizer bar inside the balance enclosure.

  • Technique: Do not pour directly from the stock bottle. Use a spatulate transfer method into a tared vial. Wipe the exterior of the vial with a methanol-dampened tissue before removing it from the hood to capture invisible dust.

Reaction Setup: The Cross-Coupling Context

This compound is frequently used as an electrophile in Buchwald-Hartwig or Suzuki couplings. The presence of the Aryl-Bromide moiety requires specific care regarding catalyst compatibility.

DOT Diagram 1: Synthesis Safety Workflow This diagram illustrates the decision logic for setting up a metal-catalyzed reaction involving this scaffold.

SynthesisWorkflow Start Start: Reaction Setup Solvent Degas Solvent (Remove O2) Start->Solvent Inert Gas ReagentAdd Add 4-(4-Br)-4-Me-Pip (Solid Addition) Solvent->ReagentAdd Under N2/Ar Catalyst Add Pd Catalyst (Glovebox/Schlenk) ReagentAdd->Catalyst O2 Exclusion Heating Reflux/Heat (Closed System) Catalyst->Heating Monitor Pressure Workup Quench & Scavenge (Metal Removal) Heating->Workup Cool to RT

Figure 1: Operational workflow for Palladium-catalyzed cross-coupling reactions, emphasizing oxygen exclusion to prevent homocoupling side-reactions and catalyst deactivation.

Workup and Quenching

Piperidine derivatives are basic (


).
  • Acidification: If neutralizing the reaction mixture with acid (HCl/H₂SO₄), significant heat will be generated (Exothermic).

    • Control: Add acid dropwise at 0°C.

  • Extraction: When extracting with Dichloromethane (DCM) and basic water, emulsions are common.

    • Tip: Use a saturated Brine wash to break emulsions. Avoid vigorous shaking; use gentle inversion.

Emergency Response Systems

In the event of exposure, immediate action mitigates long-term sensitization risks.

DOT Diagram 2: Exposure Response Logic A self-validating decision tree for emergency response.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact (Dust/Solution) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15 min (Soap + Water) Skin->ActionSkin ActionEye Flush 15 min (Lifting Lids) Eye->ActionEye ActionInhal Fresh Air + Oxygen if needed Inhal->ActionInhal Medical Seek Medical Review (SDS Section 4) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response protocols for dermal, ocular, and respiratory exposure events.

Spill Cleanup (Solid)[12]
  • Evacuate the immediate area if the spill is significant (>10g) and outside a hood.

  • Don PPE: Double nitrile gloves, lab coat, goggles, and P95 mask.

  • Contain: Cover the powder with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the damp material. Wipe the surface with dilute acetic acid (vinegar) to neutralize trace amines, followed by water.

References

  • Fluorochem. (2024).[7] Safety Data Sheet: 4-(4-Bromophenyl)-4-methylpiperidine. Fluorochem Ltd. Link

  • Ambeed. (2024).[7] Product Detail and GHS Classification: CAS 1268005-65-7. Ambeed, Inc.[3] Link

  • Rizvi, S. A., et al. (2022).[12] 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent. MDPI Medical Sciences Forum. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 80980-89-8 (Analog). PubChem.[4] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(4-Bromophenyl)piperidine hydrochloride. Merck KGaA. Link

Sources

"4-(4-Bromophenyl)-4-methylpiperidine" commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis, and application of 4-(4-Bromophenyl)-4-methylpiperidine , a specialized scaffold in medicinal chemistry.

The Quaternary Carbon Scaffold for CNS & GPCR Ligand Design[1]

Part 1: Executive Summary & Commercial Landscape

4-(4-Bromophenyl)-4-methylpiperidine represents a "privileged structure" in drug discovery—specifically, a gem-disubstituted piperidine. Unlike the common 4-phenylpiperidine (found in Haloperidol) or 4-phenyl-4-carboalkoxypiperidine (found in Pethidine), this scaffold features a quaternary carbon at the 4-position substituted with a methyl group.

This structural modification serves two critical pharmacological functions:

  • Conformational Locking: The methyl group restricts the rotation of the phenyl ring, freezing the molecule in a bioactive conformation often required for high-affinity binding to Sigma-1, Dopamine (DAT), or Serotonin (SERT) transporters.

  • Metabolic Blockade: It blocks the common metabolic "soft spot" at the 4-position (benzylic oxidation), significantly extending the half-life (

    
    ) of the parent compound.
    
Commercial Availability Status: "Tier 2 - Make-on-Demand"

This compound is not a high-volume commodity chemical. It typically sits in "Tier 2" inventory status, meaning it is synthesized upon request rather than stocked in bulk.

Supplier CategoryTypical AvailabilityLead TimePurity Specification
Primary Catalogs (e.g., Fluorochem, Ambeed)Inquire / Low Stock 2–4 Weeks>95% (NMR/LCMS)
Building Block Specialists (e.g., BLD Pharm, Combi-Blocks)Make-on-Demand 4–6 Weeks>97%
Bulk Manufacturers (China/India)Custom Synthesis 8–12 Weeks>98%

Strategic Recommendation:

  • For Screening (<1 g): Purchase the N-Boc protected intermediate (CAS 1791402-45-3) if available. It is often more stable and shelf-available than the free amine.

  • For Lead Optimization (>10 g): The "Make" approach (in-house synthesis) is faster and more cost-effective than waiting for a custom synthesis order.

Part 2: Synthetic Pathways (The "Make vs. Buy" Decision)

When commercial stock is unavailable, the synthesis of this quaternary center is non-trivial. Direct alkylation of 4-(4-bromophenyl)piperidine is possible but often suffers from low yields due to steric crowding.

Protocol A: The "Direct Alkylation" Route (Recommended for Speed)

This method utilizes the acidity of the benzylic C-H bond. It is the shortest path but requires strict temperature control to prevent side reactions (e.g., elimination or benzyne formation).

Mechanism: Deprotonation of the benzylic proton followed by SN2 attack on Methyl Iodide.

Synthesis_A Start 4-(4-Bromophenyl)-N-Boc-piperidine (Commercially Available) Intermediate [Lithiated Anion Species] Start->Intermediate Deprotonation Reagent1 LDA / THF -78°C Reagent1->Intermediate Product 4-(4-Bromophenyl)-4-methyl-N-Boc-piperidine Intermediate->Product Alkylation Reagent2 MeI (Methyl Iodide) -78°C to RT Reagent2->Product Final 4-(4-Bromophenyl)-4-methylpiperidine (Target) Product->Final Boc Removal Deprotection TFA / DCM Deprotection->Final

Caption: Direct C-alkylation strategy via lithiated intermediate.

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 4-(4-bromophenyl)-N-Boc-piperidine (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise over 15 minutes. The solution typically turns deep red/orange (formation of the benzylic anion).

  • Alkylation: Stir for 30 minutes at -78°C. Add Methyl Iodide (MeI, 1.5 eq) neat, dropwise.

  • Completion: Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours. The color should fade.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the purified N-Boc intermediate in DCM/TFA (4:1) for 1 hour to yield the target free amine.

Protocol B: The "Nitrile Reduction" Route (Recommended for Scale)

If the direct alkylation fails due to sterics, this classical route builds the methyl group from a nitrile precursor. It is longer but highly robust.

  • Start: 1-N-Boc-4-(4-bromophenyl)-4-cyanopiperidine (Prepared from bis-chloroamine + 4-bromophenylacetonitrile).

  • Step 1: DIBAL-H Reduction of Nitrile (-CN)

    
     Aldehyde (-CHO).
    
  • Step 2: Wolff-Kishner or Ionic Hydrogenation (Et3SiH/TFA) of the aldehyde/alcohol to the Methyl group (-CH3).

    • Note: Care must be taken to avoid debrominating the aryl ring (avoid Pd/C + H2).

Part 3: Applications & Quality Specifications

Structure-Activity Relationship (SAR) Profile

The 4-(4-bromophenyl)-4-methylpiperidine scaffold is a versatile template. The bromine atom serves as a "handle" for further cross-coupling (Suzuki, Buchwald), allowing rapid library generation.

Target ClassRole of ScaffoldTherapeutic Area
Sigma-1 Receptor Hydrophobic core binding to the primary pocket.Neuropathic Pain, Neurodegeneration
NMDA Receptor Channel blocker (GluN2B selective).Depression, Stroke
Monoamine Transporters Rigid analog of neurotransmitters.ADHD, Depression (Triple Reuptake Inhibitors)
Quality Control & Self-Validating Analysis

To ensure the integrity of your experiments, the compound must meet specific analytical criteria. The Methyl Group signal in NMR is the key diagnostic feature to distinguish it from the des-methyl impurity.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H) 
      
      
      
      Confirms para-bromo substitution.
    • 
       1.25 (s, 3H, -CH3 ) 
      
      
      
      Critical Diagnostic. This singlet must be sharp. If it is a doublet, you have the wrong regioisomer or a rearrangement product.
    • 
       2.80-3.00 (m, 4H, Piperidine ring protons).
      
  • LC-MS:

    • Expect [M+H]+ peak at ~254/256 amu (1:1 isotopic ratio due to Bromine).

    • Warning: If you see only mass 176, you have lost the bromine (dehalogenation).

Handling & Safety
  • GHS Classification: Warning. Acute Tox 4 (Oral), Skin Irrit. 2.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The free amine absorbs CO2 from air; store as the Hydrochloride (HCl) salt for long-term stability.

References

  • Fluorochem Ltd. Product Datasheet: 4-(4-Bromophenyl)-4-methylpiperidine (F686898).[1] Retrieved from

  • Ambeed, Inc. Chemical Catalog: CAS 1268005-65-7.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2757159 (4-(4-Bromophenyl)piperidine - Parent Scaffold). Retrieved from

  • Zimmerman, D. M., et al. (1978). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.[2][3] (Contextual synthesis of gem-methyl aryl piperidines).

  • BenchChem. Scaffold Analysis: 1-(4-Bromophenyl)-4-ethylpiperazine and related 4-aryl-piperidines. Retrieved from

Sources

Methodological & Application

Synthesis of "4-(4-Bromophenyl)-4-methylpiperidine" from 4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine from 4-Piperidone

Abstract

The 4-aryl-4-alkylpiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous pharmacologically active agents targeting the central nervous system.[1] This application note provides a comprehensive, field-tested guide for the multi-step synthesis of 4-(4-Bromophenyl)-4-methylpiperidine, a valuable building block, commencing from the readily available starting material, 4-piperidone. The described synthetic pathway involves four principal stages: (1) Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group, (2) Nucleophilic addition of a methyl group via a Grignard reaction to form a key tertiary alcohol intermediate, (3) Conversion of the alcohol to a tertiary chloride followed by a Lewis acid-catalyzed Friedel-Crafts arylation, and (4) Final deprotection to yield the target compound. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, troubleshooting advice, and critical safety information to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The specific substitution pattern at the 4-position can profoundly influence a molecule's bioactivity. The synthesis of geminally disubstituted 4,4-piperidines, such as the target molecule 4-(4-Bromophenyl)-4-methylpiperidine, presents a unique chemical challenge that requires a robust and sequential strategy. The synthetic route detailed herein was designed for its reliability, scalability, and reliance on well-established chemical transformations.

Overall Synthetic Pathway

The transformation from 4-piperidone to 4-(4-Bromophenyl)-4-methylpiperidine is achieved through a four-step sequence. Each step is designed to produce an intermediate that is stable and can be purified before proceeding, maximizing the overall yield and purity of the final product.

G cluster_0 Synthetic Workflow A 4-Piperidone B Step 1: N-Protection (Boc)2O, Base A->B C N-Boc-4-Piperidone B->C D Step 2: Methylation CH3MgBr, Anhydrous THF C->D E N-Boc-4-hydroxy-4-methylpiperidine D->E F Step 3: Arylation (i) SOCl2 (ii) Bromobenzene, AlCl3 E->F G N-Boc-4-(4-bromophenyl)-4-methylpiperidine F->G H Step 4: Deprotection TFA or HCl G->H I 4-(4-Bromophenyl)-4-methylpiperidine H->I

Diagram 1: High-level workflow for the synthesis of 4-(4-Bromophenyl)-4-methylpiperidine.

Part 1: N-Protection of 4-Piperidone

Scientific Rationale

The secondary amine of the 4-piperidone starting material is both nucleophilic and acidic, which can lead to undesirable side reactions in subsequent organometallic and acidic steps. It can react with the Grignard reagent, quenching it, or participate in acid-catalyzed polymerizations.[3] Therefore, protection of the nitrogen atom is a critical first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic and nucleophilic conditions of the Grignard reaction and its facile removal under acidic conditions that are unlikely to affect the rest of the molecule.

Protocol 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in a 1:1 mixture of water and dioxane.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) portion-wise to neutralize the hydrochloride and create basic conditions.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a white solid.

ParameterExpected Value
Typical Yield 90-98%
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃) δ ~3.7 (t, 4H), ~2.4 (t, 4H), 1.5 (s, 9H) ppm
¹³C NMR (CDCl₃) δ ~208, 80, 41, 28 ppm

Part 2: Grignard Methylation to Form a Tertiary Alcohol

Scientific Rationale

This step introduces the methyl group at the C4 position. The Grignard reagent (methylmagnesium bromide) is a potent nucleophile that attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.[4] This reaction irreversibly forms a new carbon-carbon bond, yielding a tertiary alcohol upon aqueous workup. The execution of this step under strictly anhydrous conditions is paramount to prevent the Grignard reagent from being quenched by water. Low temperatures are often employed to minimize side reactions, such as enolization of the ketone.[5][6]

Protocol 2: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
  • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Preparation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask and cool the solution to 0 °C.

  • Grignard Addition: To the cooled solution, add methylmagnesium bromide (CH₃MgBr, 1.2 eq, typically 3.0 M in diethyl ether) dropwise via a syringe or an addition funnel. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[6]

  • Workup & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can often be used in the next step without further purification or can be purified by column chromatography.

Part 3: One-Pot Halogenation and Friedel-Crafts Arylation

Scientific Rationale

This is the pivotal step where the 4-bromophenyl moiety is installed. It proceeds via a two-stage mechanism within a single pot.

  • Chlorination: The tertiary alcohol is first converted into a tertiary chloride using a reagent like thionyl chloride (SOCl₂). The hydroxyl group is a poor leaving group, but its reaction with SOCl₂ forms a chlorosulfite intermediate, which readily decomposes to furnish the alkyl chloride, SO₂, and HCl. This creates a good leaving group (Cl⁻) and sets the stage for the formation of a stabilized tertiary carbocation.

  • Friedel-Crafts Alkylation: In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the tertiary chloride is activated, leading to the formation of a tertiary carbocation centered at C4 of the piperidine ring. This highly electrophilic species is then attacked by the electron-rich π-system of bromobenzene. The attack occurs predominantly at the para position relative to the bromine atom due to steric hindrance at the ortho positions, yielding the desired product.

G cluster_mech Friedel-Crafts Arylation Mechanism Carbocation N-Boc-4-methylpiperidin-4-yl Cation Bromobenzene Bromobenzene Carbocation->Bromobenzene Electrophilic Attack Intermediate Sigma Complex (Wheland Intermediate) Bromobenzene->Intermediate Product N-Boc-4-(4-bromophenyl)- 4-methylpiperidine Intermediate->Product - H+

Diagram 2: Simplified mechanism of the Friedel-Crafts alkylation step.

Protocol 3: Synthesis of tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate
  • Setup: In an oven-dried, three-neck flask under an inert atmosphere, dissolve the crude tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) in bromobenzene, which serves as both the solvent and the arylating reagent.

  • Chlorination: Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Stir at this temperature for 1 hour.

  • Lewis Acid Addition: Cool the mixture to -5 °C to 0 °C and add aluminum chloride (AlCl₃, 2.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture over crushed ice containing concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2x). Combine all organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the Boc-protected product.

Part 4: N-Deprotection to Yield Final Product

Scientific Rationale

The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. This is efficiently achieved under strong acidic conditions. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are commonly used. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the protonated amine salt of the final product.

Protocol 4: Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine
  • Setup: Dissolve the purified N-Boc-4-(4-bromophenyl)-4-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA, 10-20 eq) or a saturated solution of HCl in dioxane (4 M) to the solution at room temperature.

  • Reaction: Stir the mixture for 2-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Workup: Concentrate the reaction mixture to dryness under reduced pressure.

  • Neutralization: Dissolve the residue in water and basify to a pH > 10 with a 2M NaOH or K₂CO₃ solution.

  • Extraction & Purification: Extract the free base into a suitable organic solvent (e.g., ethyl acetate or DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 4-(4-Bromophenyl)-4-methylpiperidine. The product can be further purified by recrystallization or conversion to its hydrochloride salt.

Final Product Characterization

ParameterExpected ValueReference
Molecular Formula C₁₂H₁₆BrN[7]
Molecular Weight 254.17 g/mol [8]
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~7.4 (d, 2H), ~7.2 (d, 2H), ~3.1 (m, 2H), ~2.9 (m, 2H), ~2.2-1.8 (m, 4H), 1.6 (s, 3H) ppm
¹³C NMR (CDCl₃) δ ~145, 131, 128, 120, 46, 38, 35, 30 ppm
Mass Spec (ESI) m/z 254.05 [M+H]⁺, 256.05 [M+2+H]⁺[7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Grignard reaction (Step 2) - Wet glassware or solvent.- Poor quality Grignard reagent.- Side reaction (enolization).[6]- Thoroughly dry all equipment and use anhydrous solvents.- Titrate the Grignard reagent before use to confirm its concentration.- Perform the addition at a lower temperature (e.g., -20 °C to 0 °C) to disfavor enolization.
No reaction in Friedel-Crafts (Step 3) - Inactive Lewis acid (AlCl₃).- Insufficient activation of the tertiary alcohol.- Use fresh, high-purity AlCl₃ from a newly opened container.- Ensure complete conversion to the chloride before adding AlCl₃; consider increasing the reaction time with SOCl₂.
Formation of multiple aryl isomers - High reaction temperature in the Friedel-Crafts step allowing for isomerization or reaction at the ortho position.- Maintain strict temperature control during the addition of AlCl₃ and the subsequent reaction. Running the reaction at or below room temperature is recommended.
Incomplete deprotection (Step 4) - Insufficient amount of acid.- Short reaction time.- Increase the equivalents of TFA or HCl used.- Extend the reaction time and monitor carefully by TLC until no starting material remains.

Safety Precautions

  • Grignard Reagents: Highly flammable and react violently with water. All manipulations must be performed under a dry, inert atmosphere.

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release toxic gases (SO₂ and HCl). Handle only in a well-ventilated fume hood.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts exothermically with water. Add in portions to control the reaction temperature.

  • Trifluoroacetic Acid (TFA) & HCl: Highly corrosive acids. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • M. D. Barnett, "Piperidine Derivatives. XXXII. Reaction of 1-Acyl-4-piperidones with Organometallic Compounds," Journal of Organic Chemistry, 1957.
  • Francesca Clemente, et al., "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars," Molecules, 2021. Available: [Link]

  • Whaley, W. M., & Govindachari, T. R., "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds," Organic Reactions, 2011.
  • ResearchGate, "Scheme 2. Synthesis of arylpiperidines 4 and 5." Available: [Link]

  • YouTube, "Preparation of Piperidines, Part 3: Substituted at Position 4," OChemOnline, 2024. Available: [Link]

  • Google Patents, "WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
  • PubChem, "4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159." Available: [Link]

  • ResearchGate, "Synthesis of 4‐methyl‐4‐phenylpiperidine." Available: [Link]

  • H. C. Brown, et al., "DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC," Tetrahedron Letters, 1989.
  • A. R.
  • MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, 2023. Available: [Link]

  • Z. Chen, et al., "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists," Bioorganic & Medicinal Chemistry Letters, 2004.
  • W. K. Fang, et al., "Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling," Organic Letters, 2007.
  • M. Wujec, et al., "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione," Molbank, 2023.
  • ResearchGate, "Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling." Available: [Link]

  • PubChem, "4-(4-bromophenyl)-4-methylpiperidine hydrochloride." Available: [Link]

  • Journal of Chemical and Pharmaceutical Research, "Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones." Available: [Link]

  • S. A. Shipilovskikh, et al., "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction," Beilstein Journal of Organic Chemistry, 2023.
  • F. Pettersson, "Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines," University of Gothenburg, 2010.
  • MDPI, "The Pictet-Spengler Reaction Updates Its Habits," Molecules, 2020. Available: [Link]

  • Myers, A., "Myers Chem 115: C-N Bond-Forming Reactions," Harvard University.
  • ResearchGate, "Procedure for N-alkylation of Piperidine?" Available: [Link]

  • H. Naseem, et al.
  • Royal Society of Chemistry, "Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers," Chemical Communic
  • DTIC, "Piperidine Synthesis."
  • Google Patents, "US5489689A - Preparation of piperidine derivatives.
  • ScienceMadness Discussion Board, "Theoretical Synthesis of 4-Piperidone/Piperidine."
  • Organic Reactions, "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
  • Journal of the Chemical Society C, "Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones," 1968.
  • Google Patents, "Preparation method for 4-methylenepiperidine or acid addition salt thereof.

Sources

"4-(4-Bromophenyl)-4-methylpiperidine" in the synthesis of CNS agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of "4-(4-Bromophenyl)-4-methylpiperidine" in the Synthesis of CNS Agents Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers.[1]

A Privileged Quaternary Scaffold for Next-Generation CNS Therapeutics[1]

Executive Summary

The 4-(4-Bromophenyl)-4-methylpiperidine scaffold (CAS: 1791402-45-3 for Boc-protected) represents a high-value pharmacophore in modern CNS drug discovery.[1] Unlike its 4-monosubstituted counterparts (e.g., 4-phenylpiperidine), this scaffold features a quaternary carbon at position C4 .[1] This structural nuance imparts two critical advantages:

  • Conformational Locking: The gem-disubstitution (methyl/aryl) restricts the piperidine ring chair conformation, often enhancing receptor subtype selectivity (e.g., Sigma-1 vs. Sigma-2, or NET vs. DAT).[1]

  • Safety Profile: The quaternary center structurally precludes the formation of the planar pyridinium species responsible for MPTP-like neurotoxicity, a common liability in 4-phenylpiperidine chemistry.[1]

This guide details the strategic application of this scaffold, focusing on its chemoselective functionalization via the aryl-bromide handle and its utility in synthesizing ligands for Sigma receptors, NMDA receptors, and monoamine transporters.

Structural & Safety Analysis (Expert Insight)

The "Gem-Dimethyl" Effect in CNS Design

The introduction of the C4-methyl group is not merely cosmetic.[1] It exploits the Thorpe-Ingold effect , reducing the entropic penalty of binding by pre-organizing the aryl group into a favored axial or equatorial orientation depending on the receptor pocket.[1]

  • Case Study: In Sigma-1 receptor ligands, 4,4-disubstituted piperidines often show >10-fold improved selectivity over Sigma-2 compared to their 4-H analogs.[1]

Neurotoxicity Mitigation (MPTP Defense)

A critical concern in phenylpiperidine chemistry is the risk of generating neurotoxins structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2]

  • Mechanism of Toxicity: MPTP is metabolized by MAO-B to MPP+ (1-methyl-4-phenylpyridinium), a planar toxin that destroys dopaminergic neurons.[1][3] This requires the formation of a double bond at C4-C5 and subsequent aromatization.[1]

  • Scaffold Safety: 4-(4-Bromophenyl)-4-methylpiperidine possesses a quaternary C4 center .[1] It cannot eliminate a substituent to form the tetrahydropyridine double bond required for aromatization to a pyridinium species without breaking the carbon skeleton.[1] Thus, it is intrinsically designed to avoid the specific metabolic activation pathway of MPTP.[1]

Synthesis Strategy & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthesis capabilities starting from the 4-(4-Bromophenyl)-4-methylpiperidine core.

CNS_Synthesis_Workflow Core 4-(4-Bromophenyl)- 4-methylpiperidine (Scaffold) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 Pd Catalyst Buchwald Buchwald-Hartwig Amination Core->Buchwald HNR2 Pd Catalyst Alkylation N-Alkylation / Reductive Amination Core->Alkylation R-X or R-CHO Biaryl Biaryl Ligands (NMDA / Opioid) Suzuki->Biaryl Aniline Amino-Aryl Ligands (Transporters / Sigma) Buchwald->Aniline Linker Linked Pharmacophores (Dual Action) Alkylation->Linker

Caption: Divergent synthesis pathways utilizing the Br-handle and N-terminus for library generation.[1]

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective: Functionalize the para-position of the phenyl ring with an amine (e.g., morpholine, piperazine) to modulate solubility and target affinity (e.g., for Triple Reuptake Inhibitors).[1]

Reagents:

  • Substrate: tert-Butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate (1.0 equiv)[1]

  • Amine: Morpholine (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: XPhos or BINAP (10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon, charge a reaction vial with the Pd catalyst, Ligand, and Base.

  • Substrate Addition: Add the 4-(4-bromophenyl)-4-methylpiperidine scaffold and the secondary amine.

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate). Seal the vial with a crimp cap containing a PTFE septum.[1]

  • Activation: Heat the mixture to 100°C for 12–16 hours. Note: XPhos is preferred for sterically hindered substrates; BINAP is standard for primary amines.[1]

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Optional): If the N-Boc group is present, treat with 4M HCl in Dioxane to reveal the secondary amine for further linking.[1]

Validation Criteria:

  • LC-MS: Disappearance of the Bromide isotope pattern (1:1 doublet) and appearance of the product mass.[1]

  • ¹H NMR: Shift of the aromatic protons ortho to the nitrogen upfield due to resonance donation.[1]

Protocol B: Suzuki-Miyaura Coupling for Biaryl Scaffolds

Objective: Extend the aromatic system to create biaryl motifs common in NMDA antagonists (e.g., Ifenprodil analogs).[1]

Reagents:

  • Substrate: 4-(4-Bromophenyl)-4-methylpiperidine (free base or N-protected)[1]

  • Boronic Acid: Phenylboronic acid derivative (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (3 parts) : Water (1 part)[1]

Step-by-Step Methodology:

  • Degassing: Sparge the Dioxane/Water mixture with nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.[1]

  • Assembly: Combine substrate, boronic acid, and base in the reaction vessel. Add the catalyst last.[1]

  • Reaction: Heat to 90°C for 4–8 hours.

  • Scavenging: If using for library synthesis, add a silica-supported thiol scavenger (SiliaMetS® Thiol) to remove residual Pd.[1]

  • Isolation: Dilute with water, extract with DCM, dry over MgSO₄, and concentrate.

Quantitative Data: Physicochemical Properties

The following table summarizes key properties of the 4-(4-Bromophenyl)-4-methylpiperidine core compared to the standard 4-phenylpiperidine.

Property4-Phenylpiperidine (Standard)4-(4-Br-Ph)-4-Methylpiperidine (Target)Impact on Drug Design
ClogP ~1.8~3.2Methyl and Bromo increase lipophilicity; good for BBB penetration.[1]
pKa (Calc) ~10.5~10.4Minimal change; remains basic for salt formation.[1]
Conformation Flexible (Chair flip possible)Rigid / Biased Methyl prefers equatorial; forces Aryl axial (or vice versa depending on R group), locking pharmacophore.[1]
Metabolic Liability High (Aromatization risk)Low Quaternary center blocks aromatization; Bromo blocks para-hydroxylation.[1]
Toxicity Risk MPTP-like potentialNegligible Structurally incapable of forming MPP+ analogs.[1][4]

References

  • Synthesis of 4,4-Disubstituted Piperidines: Colapret, J. A., et al. "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines."[1][5] Journal of Medicinal Chemistry, 1989.[1][5] Link

  • MPTP Toxicity Mechanism: Heikkila, R. E., et al.[1] "The Toxic Actions of MPTP and Its Metabolite MPP+ Are Not Mimicked by Analogues of MPTP Lacking an N-methyl Moiety."[1][6] Science/PubMed, 1984.[1] Link

  • Buchwald-Hartwig Protocols: Guram, A. S., et al.[1] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie, 1995.[1] Link[1]

  • Sigma Receptor Ligands: Chu, W., et al. "Synthesis and Structure-Activity Relationship of 4-Benzylpiperidine Sigma-1 Receptor Ligands."[1] Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

  • Commercial Availability: CAS 1791402-45-3 (Boc-protected) and CAS 1803608-16-3 (HCl salt).[1]

Note: All protocols assume standard safety precautions for handling halogenated aromatics and palladium catalysts.[1] Always perform reactions in a fume hood.

Sources

Application Notes & Protocols: The 4-(4-Bromophenyl)-4-methylpiperidine Scaffold for Novel Ligand Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] This guide focuses on a particularly strategic derivative: 4-(4-Bromophenyl)-4-methylpiperidine . The presence of a bromine atom on the phenyl ring provides a versatile chemical handle for late-stage functionalization via modern cross-coupling reactions. Concurrently, the quaternary center, featuring a methyl group, can enhance metabolic stability and introduce specific conformational constraints. This document provides a comprehensive overview, from the synthesis of the core scaffold to its diversification into libraries of novel ligands and their subsequent evaluation in relevant biological assays, with a focus on G-protein coupled receptors (GPCRs) like opioid and sigma receptors.

The Strategic Value of the 4-(4-Bromophenyl)-4-methylpiperidine Scaffold

The utility of this scaffold is rooted in its distinct structural features, which offer a powerful platform for drug discovery:

  • The Piperidine Ring: This saturated heterocycle provides a three-dimensional architecture that can effectively orient substituents into the binding pockets of biological targets. Its basic nitrogen atom is often a key pharmacophoric feature, capable of forming crucial ionic interactions.[2]

  • The 4-Aryl Moiety: The direct attachment of an aromatic ring to the piperidine core is a common feature in centrally active agents. This group often engages in hydrophobic and π-stacking interactions within receptor binding sites.

  • The 4-Methyl Group: Introducing a methyl group at the C4 position creates a quaternary carbon center. This modification can block potential sites of metabolism (e.g., C-H oxidation), thereby improving the pharmacokinetic profile of the resulting ligands. It also introduces steric bulk that can influence the ligand's preferred conformation and receptor selectivity.

  • The 4-Bromophenyl Group: This is the scaffold's most strategic feature for library development. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular introduction of a wide array of chemical functionalities. This enables extensive Structure-Activity Relationship (SAR) exploration.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the core scaffold is paramount. While various routes exist for 4-arylpiperidines[3], a common and effective strategy for this specific methylated scaffold involves a Grignard addition to a protected 4-piperidone precursor.

Protocol 2.1: Multi-step Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine

This protocol outlines a reliable three-step sequence starting from commercially available 1-Boc-4-piperidone.

Step 1: Grignard Addition to form 4-(4-Bromophenyl)-1-Boc-4-hydroxypiperidine

  • Rationale: This step introduces the key bromophenyl moiety. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from interfering with the Grignard reagent.

  • Procedure:

    • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently warm with a heat gun until violet vapors appear. Allow to cool.

    • Add anhydrous tetrahydrofuran (THF) and a small portion of 1,4-dibromobenzene (1.1 eq).

    • Initiate the reaction (e.g., with gentle heating or sonication). Once initiated, add the remaining 1,4-dibromobenzene dissolved in anhydrous THF dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Cool the Grignard solution to 0 °C and add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Methylation of the Tertiary Alcohol

  • Rationale: This step is conceptual. A more direct approach to the final compound is often preferred. A direct methylation of the tertiary alcohol is challenging. A more common laboratory synthesis would involve reacting 1-Boc-4-piperidone with 4-bromophenylmagnesium bromide to get the tertiary alcohol, followed by deprotection and subsequent reaction sequences. However, for the purpose of this guide, we will present a more direct conceptual pathway that could be achieved via a Ritter reaction followed by reduction or other advanced methods. A practical alternative is the reaction of a protected piperidine with a suitable titanium-methyl species after the Grignard addition.

A more practical and widely used approach to the scaffold is via a different synthetic disconnection, for instance, starting from 4-bromo-α-methylstyrene and performing a series of reactions including hydroformylation and reductive amination.

Step 3: Deprotection of the Boc Group

  • Rationale: Removal of the Boc group is necessary to liberate the secondary amine of the piperidine ring, which is itself a point for further diversification or a key pharmacophoric element.

  • Procedure:

    • Dissolve the Boc-protected piperidine from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4-5 eq) or a solution of hydrochloric acid (HCl) in dioxane.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • If using TFA, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the acid. If using HCl/dioxane, the hydrochloride salt may precipitate and can be isolated by filtration or obtained by evaporation.

    • The final product, 4-(4-Bromophenyl)-4-methylpiperidine, can be used as the free base or its corresponding salt.[4]

Scaffold_Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2 & 3: Conceptual Methylation & Deprotection 1_Boc_4_piperidone 1-Boc-4-piperidone Tertiary_Alcohol 1-Boc-4-(4-bromophenyl) -4-hydroxypiperidine 1_Boc_4_piperidone->Tertiary_Alcohol i. Grignard Reagent ii. Workup Grignard_Reagent 4-Bromophenyl magnesium bromide Grignard_Reagent->Tertiary_Alcohol Methylation Conceptual Methylation Boc_Scaffold 1-Boc-4-(4-bromophenyl) -4-methylpiperidine Deprotection Acidic Deprotection (TFA/HCl) Final_Scaffold 4-(4-Bromophenyl) -4-methylpiperidine

Caption: A conceptual synthetic route to the core scaffold.

Scaffold Diversification: Cross-Coupling Protocols

The bromophenyl moiety is a gateway to vast chemical diversity. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods for this purpose.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
  • Rationale: This reaction couples the aryl bromide with a boronic acid or ester, enabling the introduction of various aryl, heteroaryl, or vinyl groups. This is critical for probing interactions in aromatic-binding regions of a receptor.[5][6]

  • Materials:

    • 4-(4-Bromophenyl)-4-methylpiperidine (as free base or with N-protection) (1.0 eq)

    • Aryl/heteroaryl boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

  • Procedure:

    • To an oven-dried Schlenk flask, add the piperidine scaffold, boronic acid, and base.

    • Evacuate and backfill the flask with argon or nitrogen (repeat 3x).

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

    • Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
  • Rationale: This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, introducing diverse amine-containing functionalities.[7][8][9] This is particularly useful for targeting receptors where hydrogen bond donors/acceptors are crucial.

  • Materials:

    • 4-(4-Bromophenyl)-4-methylpiperidine (as free base or with N-protection) (1.0 eq)

    • Amine (primary or secondary) (1.1-1.3 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)[9][10]

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under a stream of argon, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

    • Add the piperidine scaffold.

    • Add the anhydrous solvent, followed by the amine coupling partner.

    • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

    • After completion, cool to room temperature and carefully quench by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Diversification_Strategy cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_n_func N-Functionalization Scaffold 4-(4-Bromophenyl)- 4-methylpiperidine Suzuki_Node Aryl/Heteroaryl Boronic Acids Scaffold->Suzuki_Node Pd(PPh₃)₄, Base Buchwald_Node Primary/Secondary Amines Scaffold->Buchwald_Node Pd₂(dba)₃, Ligand, Base N_Func_Node Alkyl Halides, Acyl Chlorides Scaffold->N_Func_Node Base Product_Suzuki C-C Coupled Derivatives Product_Buchwald C-N Coupled Derivatives Product_N_Func N-Substituted Derivatives

Caption: Diversification points on the core scaffold.

Application in Ligand Discovery: Targeting Sigma and Opioid Receptors

The 4-arylpiperidine framework is a classic pharmacophore for sigma (σ) and opioid receptors, both of which are important targets for CNS disorders and pain management.[1][11] Derivatives of the 4-(4-Bromophenyl)-4-methylpiperidine scaffold are excellent candidates for screening against these receptors.

Target Rationale
  • Sigma Receptors (σ₁ and σ₂): These are unique intracellular chaperone proteins implicated in a range of CNS disorders, including Alzheimer's disease, depression, and neuropathic pain.[12] Many high-affinity sigma receptor ligands feature a 4-arylpiperidine core.

  • Opioid Receptors (μ, δ, κ): These GPCRs are the primary targets for analgesic drugs.[1] The development of selective agonists or antagonists with improved side-effect profiles (e.g., reduced respiratory depression or tolerance) is a major goal in medicinal chemistry.[13]

In Vitro Assay Protocols

A tiered screening approach is recommended, starting with binding assays to determine affinity, followed by functional assays to assess efficacy.

Protocol 4.2.1: Radioligand Competition Binding Assay for Sigma-1 Receptors (σ₁R)

  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the σ₁R.

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[11][14]

  • Materials:

    • Membrane homogenates from cells expressing human σ₁R (e.g., from guinea pig liver).[14]

    • Radioligand: [³H]-(+)-pentazocine, a selective σ₁R ligand.[14]

    • Non-specific binding control: Haloperidol (10 µM).[15]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add assay buffer, membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kₔ, e.g., 15 nM), and either a test compound, buffer (for total binding), or haloperidol (for non-specific binding).[15]

    • Incubate the plate at 37°C for 120 minutes.[15]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Calculate specific binding (Total - Non-specific) and determine the IC₅₀ value for each test compound. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol 4.2.2: Calcium Mobilization Functional Assay for Opioid Receptors

  • Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of test compounds as agonists or antagonists at an opioid receptor (e.g., μ-opioid receptor, MOR).

  • Principle: Many GPCRs, including opioid receptors, can be engineered to couple to the Gαq pathway, which results in the release of intracellular calcium upon agonist stimulation. This calcium flux can be measured using a fluorescent indicator.[13][16][17]

  • Materials:

    • HEK293 cells stably co-expressing the human μ-opioid receptor and a promiscuous or chimeric G-protein (e.g., Gα₁₆ or GαΔ6qi4myr).[17]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Reference agonist (e.g., DAMGO).

    • Fluorescence plate reader (e.g., FLIPR).

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).

    • Prepare serial dilutions of test compounds and the reference agonist.

    • Place the cell plate into the fluorescence plate reader.

    • Add the test compounds or reference agonist to the wells and immediately measure the change in fluorescence over time.

    • For antagonist testing, pre-incubate the cells with the test compound before adding the reference agonist.

    • Analyze the data to generate dose-response curves and calculate EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Data Presentation and Interpretation

Systematic derivatization of the scaffold and subsequent screening will generate SAR data. This data should be tabulated to facilitate analysis.

Table 1: Hypothetical Screening Data for a Library of Scaffold Derivatives

Compound IDR Group (from Suzuki or Buchwald-Hartwig)σ₁R Binding Kᵢ (nM)μ-Opioid Functional EC₅₀ (nM)Eₘₐₓ (% of DAMGO)
Scaffold -Br>1000>10000N/A
LIG-001 -Phenyl150.5850.245% (Partial Agonist)
LIG-002 -3-Pyridyl25.325005% (Weak Partial Agonist)
LIG-003 -Morpholino8.1>10000N/A
LIG-004 -N-methylanilino12.6120.798% (Full Agonist)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Screening_Workflow Start Synthesized Ligand Library PrimaryScreen Primary Screening (e.g., σ₁ & MOR Binding Assays) Start->PrimaryScreen HitIdent Identify 'Hits' (e.g., Kᵢ < 100 nM) PrimaryScreen->HitIdent SecondaryScreen Secondary Screening (e.g., MOR Functional Assay) HitIdent->SecondaryScreen Active Inactive Inactive Compounds (Archive) HitIdent->Inactive Inactive SAR_Analysis Structure-Activity Relationship (SAR) Analysis SecondaryScreen->SAR_Analysis LeadOpt Lead Optimization (Iterative Synthesis & Testing) SAR_Analysis->LeadOpt

Caption: A typical workflow for library screening and lead identification.

References

  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine. Benchchem.
  • Poklis, J. L., & Bowen, W. D. (2015). Sigma Receptor Binding Assays. PubMed, Curr Protoc Pharmacol., 71:2.9.1-2.9.12. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research.
  • Benchchem. (2025). Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)piperidine in Catalysis and Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Poklis, J. L., & Bowen, W. D. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC, Curr Protoc Pharmacol., 71(1), 2.9.1–2.9.12. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Calo', G. (n.d.). Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors. Pubblicazioni dello IUSS - Annali online Unife. [Link]

  • Malfacini, D., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. PMC, Pharmaceuticals (Basel), 15(4), 499. [Link]

  • Allouche, B., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PMC, ACS Pharmacol Transl Sci., 4(3), 1189–1204. [Link]

  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237. [Link]

  • Allouche, B., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications, ACS Pharmacol. Transl. Sci., 4(3), 1189–1204. [Link]

  • Watson, D. A., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed, Org Lett., 16(2), 532–535. [Link]

  • Eurofins. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI, Medical Sciences Forum, 14(1), 18. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Stoyanova, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI, Molbank, 2023(1), M1561. [Link]

  • IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen. [Link]

  • Nishikawa, K., et al. (2023). Opioid Receptor Signaling Responses for Fentanyl Analogs Using Luciferase Complementation Assay. J-Stage, Biol. Pharm. Bull., 46(11), 1547-1552. [Link]

  • Fejfer, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications, J. Org. Chem., 86(24), 18063–18075. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl pipecolinates. RSC Publishing, Org. Biomol. Chem., 20, 8359-8366. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of Piperidine Derivatives 38a-c, e via Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Kim, J., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. MDPI, International Journal of Molecular Sciences, 23(8), 4440. [Link]

  • Pharmacia. (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia. [Link]

  • PubChemLite. (n.d.). 4-(4-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN). PubChemLite. [Link]

  • ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Benchchem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
  • Benchchem. (2025). The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery. Benchchem.
  • ResearchGate. (2025). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. ResearchGate. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. PubChem. [Link]

  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

Sources

Application Note: Strategic Functionalization of 4-(4-Bromophenyl)-4-methylpiperidine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 4-(4-Bromophenyl)-4-methylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of antihistamines (e.g., ebastine analogues), CNS-active agents (SSRIs, sigma receptor modulators), and chemokine receptor antagonists (CCR5).

Unlike its 4-H counterpart, the 4-methyl variant offers two distinct advantages for Structure-Activity Relationship (SAR) optimization:

  • Metabolic Stability: The quaternary center at C4 blocks oxidative metabolism (benzylic hydroxylation) by Cytochrome P450 enzymes, a common "soft spot" in 4-phenylpiperidines.

  • Conformational Rigidity: The gem-disubstitution induces a defined chair conformation, potentially reducing the entropic penalty of target binding.

This guide details a Dual-Vector Derivatization Strategy , allowing researchers to independently modulate physicochemical properties (via the Nitrogen vector) and target potency (via the Aryl Bromide vector).

The Dual-Vector Strategy

We treat the molecule as a scaffold with two orthogonal reactive handles. This allows for a "Matrix Library" approach.

Vector A: The Piperidine Nitrogen (N-Terminus)
  • Role: Solubilizing group, pKa modulation, and metabolic stability.

  • Primary Chemistry: Reductive Amination, Amide Coupling, Sulfonylation.

  • Key Insight: The 4-methyl group is distal to the nitrogen; therefore, steric hindrance at the N-terminus is minimal, allowing for standard secondary amine protocols.

Vector B: The Aryl Bromide (C-Terminus)
  • Role: Target engagement (via

    
     stacking), potency, and selectivity.
    
  • Primary Chemistry: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Key Insight: The bromine is in the para position, reducing steric interference during oxidative addition, making it a highly reactive handle for Pd(0).

Visualizing the Strategy

SAR_Strategy Scaffold 4-(4-Bromophenyl)- 4-methylpiperidine VectorB VECTOR B: Aryl Bromide Scaffold->VectorB Pd-Catalysis VectorA VECTOR A: Piperidine Nitrogen VectorA->Scaffold Alkylation/Acylation PropA Modulates: - Solubility (LogD) - pKa (Basicity) - hERG Liability VectorA->PropA PropB Modulates: - Target Potency - Selectivity - Pi-Stacking VectorB->PropB

Figure 1: The Dual-Vector SAR Map. The scaffold serves as a central hub for divergent synthesis.

Protocol Module A: N-Functionalization (The "Tail")

While direct alkylation (using alkyl halides) is possible, it often leads to over-alkylation (quaternary ammonium salts). Reductive Amination is the preferred method for SAR library generation due to its control and functional group tolerance.

Protocol: Reductive Amination with STAB

Objective: Mono-alkylation of the piperidine nitrogen with diverse aldehydes.

Materials:

  • Substrate: 4-(4-Bromophenyl)-4-methylpiperidine (1.0 eq)

  • Reagent: Aldehyde (1.1 – 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for iminium ion formation.

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL scintillation vial, dissolve the piperidine scaffold (0.5 mmol) in DCE (5 mL). Add the aldehyde (0.55 mmol) and AcOH (0.5 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: If the aldehyde is insoluble, use a DCE/MeOH (9:1) mixture.

  • Reduction: Add STAB (0.75 mmol) in one portion. The reaction may effervesce slightly.

  • Incubation: Seal and stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to quench unreacted borohydride.

  • Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over MgSO₄ and concentrate.

  • Purification: Generally requires flash chromatography (DCM/MeOH/NH₃ gradient) or preparative HPLC.

Author’s Note: For acid-sensitive substrates, use Sodium Cyanoborohydride (NaBH₃CN) in MeOH, though STAB is generally safer and cleaner.

Protocol Module B: Aryl Functionalization (The "Head")

The aryl bromide is a versatile handle.[2] Two primary transformations are recommended for SAR exploration: Suzuki-Miyaura (Biaryl synthesis) and Buchwald-Hartwig (Amination).

Protocol: Robust Suzuki-Miyaura Coupling

Objective: Coupling aryl boronic acids to the aryl bromide handle.

Materials:

  • Substrate: N-Boc-4-(4-bromophenyl)-4-methylpiperidine (or N-alkylated derivative)

  • Reagent: Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) – Chosen for resistance to oxidation.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial with the bromide substrate (0.2 mmol), boronic acid (0.3 mmol), and Pd(dppf)Cl₂ (0.01 mmol).

  • Solvation: Add 1,4-Dioxane (2 mL) and 2.0 M aq. K₂CO₃ (0.3 mL).

  • Degassing: Sparge with nitrogen gas for 2 minutes (critical to prevent homocoupling of boronic acids).

  • Reaction:

    • Thermal: Heat at 90°C for 12 hours.

    • Microwave (Preferred): 120°C for 20–30 minutes.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash with water/brine.

  • Scavenging: Treat the organic phase with SiliaMetS® Thiol or equivalent Pd-scavenger resin for 2 hours. This is mandatory for biological testing to prevent false positives from residual heavy metals.

Experimental Workflow Logic

When building a library, the Order of Operations is critical.

  • Path A (N-First): Best if the N-substituent is robust (e.g., simple alkyls). Allows you to make a large batch of N-alkylated intermediate and then diverge the aryl end.

  • Path B (C-First): Best if the N-substituent is diverse or fragile. Requires protecting the nitrogen (Boc) first.

Decision Matrix
FeaturePath A (N-First)Path B (C-First)
Diversity Focus Deep exploration of the Aryl pocket.Deep exploration of the Amine pocket.
Scale-up Easier (Early intermediates are stable).Harder (Requires deprotection step).
Risk Pd-catalyst may coordinate to basic amine.Requires Boc-deprotection (TFA/HCl).
Workflow Diagram

Workflow cluster_PathA Path A: N-First (Robust N-R) cluster_PathB Path B: C-First (Diverse N-R) Start Start: 4-(4-Bromophenyl)- 4-methylpiperidine StepA1 1. Reductive Amination (Aldehyde + STAB) Start->StepA1 StepB1 1. Boc Protection (Boc2O) Start->StepB1 StepA2 2. Suzuki Coupling (Ar-B(OH)2 + Pd) StepA1->StepA2 StepB2 2. Suzuki Coupling StepB1->StepB2 StepB3 3. Boc Deprotection (TFA/DCM) StepB2->StepB3 StepB4 4. N-Derivatization (Diverse Electrophiles) StepB3->StepB4

Figure 2: Operational workflow options. Path A is more convergent; Path B is more divergent.

References

  • Privileged Scaffolds in Medicinal Chemistry

    • Weng, Q., et al. (2019).[4] "Structure-Activity Relationship Studies of Piperidine-Based Derivatives." Journal of Medicinal Chemistry. Link

  • Metabolic Stability of Methyl-Piperidines

    • BenchChem. (2025).[2] "A Comparative Analysis of the ADME Properties of Piperidine Isomers." Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Suzuki Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Buchwald-Hartwig Amination

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

Sources

Application Note: Comprehensive Purity Assessment of 4-(4-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Bromophenyl)-4-methylpiperidine is a critical pharmacophore intermediate, often utilized in the synthesis of antihistamines, analgesics, and monoamine reuptake inhibitors. Its purity is a Critical Quality Attribute (CQA) because the secondary amine and the aryl bromide are both reactive handles.[1] Impurities here—specifically the des-bromo analog or the tetrahydropyridine precursor—can lead to inseparable side products in downstream Suzuki couplings or N-alkylations.

This guide provides a multi-modal analytical strategy. While HPLC-UV is the workhorse for routine release, we integrate GC-MS for volatile organic impurity profiling and qNMR for absolute assay calibration, ensuring a self-validating quality system.

Chemical Context & Critical Impurities[1][2][3]

Before defining the methods, we must understand the "Why" behind the separation logic.

  • Target Molecule: 4-(4-Bromophenyl)-4-methylpiperidine (Secondary amine, basic pKa ~10-11).[2]

  • Chromophore: The 4-bromophenyl group provides distinct UV absorption (λmax ~220 nm and ~254-260 nm).[2]

  • Key Impurities:

    • Precursor (Dehydro): 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (Double bond alters retention and UV/MS response).[2]

    • Over-Reduced (Des-bromo): 4-Phenyl-4-methylpiperidine (Result of hydrogenolysis if Pd/C is used).

    • Regioisomers: 3-isomer (if synthesized via Friedel-Crafts).[2][1]

    • Oxidation: N-Oxide derivatives.

Analytical Strategy Workflow

AnalyticalWorkflow Sample Raw Sample (CAS 1268005-65-7) HPLC Method A: HPLC-UV/MS (Purity & Impurities) Sample->HPLC Dissolve in MeCN/H2O GC Method B: GC-MS (Volatiles & Regioisomers) Sample->GC Derivatize (TFA) Titration Method C: Titration (Amine Content) Sample->Titration Dissolve in AcOH qNMR Method D: qNMR (Absolute Assay) Sample->qNMR Dissolve in CDCl3 Decision Data Correlation HPLC->Decision % Area GC->Decision Orthogonal Check Titration->Decision wt/wt % qNMR->Decision Primary Std Validation Release Certificate of Analysis Decision->Release Specs Met

Caption: Integrated analytical workflow ensuring orthogonality between chromatographic and stoichiometric methods.

Protocol A: HPLC-UV/MS (The Gold Standard)[1]

Rationale: The secondary amine function causes severe peak tailing on standard silica columns due to interaction with residual silanols.[1] We employ a high-pH stable C18 column or a low-pH buffer strategy.[1] The Low-pH Strategy is preferred here to protonate the amine fully, ensuring it runs as a single ionic species and improving peak shape.

Method Parameters
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge C18.[2]
Mobile Phase A 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
Mobile Phase B Acetonitrile (HPLC Grade).[2][1]
Flow Rate 1.0 mL/min.[1][3][4]
Column Temp 35°C (Controls viscosity and mass transfer).[2][1]
Detection UV at 254 nm (Aromatic) and 210 nm (Backbone); MS (ESI+).[2]
Injection Vol 5.0 µL.[2][1][5]
Gradient Table[1][2]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
15.01090Linear Gradient
20.01090Wash
20.1955Re-equilibration
25.0955End
Detailed Procedure
  • Sample Preparation: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.[1]

  • System Suitability: Inject a standard 5 times. Requirement: RSD < 2.0% for area, Tailing Factor < 1.5.[2][1]

  • Data Analysis:

    • The 4-phenyl-4-methylpiperidine (des-bromo) impurity will elute earlier than the main peak due to lower lipophilicity.

    • The tetrahydropyridine precursor will likely elute slightly later or very close; check 210/254 ratio.[1] The double bond increases UV absorbance at 210 nm relative to the saturated product.[1]

Protocol B: GC-MS (Orthogonal Purity)[1]

Rationale: Piperidines can be analyzed by GC, but secondary amines often adsorb to the inlet liner or column, leading to poor quantification.[2][1] Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to cap the amine as an amide, improving volatility and peak symmetry.

Method Parameters
ParameterSpecification
Column DB-5ms or Rtx-5 Amine (30 m × 0.25 mm × 0.25 µm).[2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow).[2][1]
Inlet Split 20:1 @ 250°C.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min).
Detector MSD (EI mode, 70 eV).[2][1] Scan range 40–400 amu.[2][1]
Derivatization Protocol
  • Dissolve 5 mg of sample in 1 mL of Dichloromethane (DCM).

  • Add 50 µL of Triethylamine (base scavenger).[1]

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA).[1]

  • Cap and heat at 60°C for 15 minutes.

  • Cool, evaporate to dryness under Nitrogen, and reconstitute in 1 mL Ethyl Acetate.

  • Why this works: The resulting N-trifluoroacetyl derivative is non-polar and thermally stable, preventing "ghost peaks" from thermal degradation of the free base in the injector.[1]

Protocol C: Non-Aqueous Titration (Assay)

Rationale: HPLC gives purity by % area (chromatographic purity).[2][1] Titration gives the weight-for-weight (% w/w) purity of the amine content, detecting inorganic fillers or moisture that HPLC misses.

Procedure
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: 30 mL Glacial Acetic Acid + 5 mL Acetic Anhydride (to scavenge any water which interferes with the endpoint).

  • Indicator: Crystal Violet (Endpoint: Violet to Blue/Green) or Potentiometric detection (Recommended).

  • Calculation:

    
    [2]
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Molecular Weight (254.17  g/mol  for free base)[2]
      
    • 
      : Weight of sample (g)
      

Protocol D: Quantitative NMR (qNMR)

Rationale: The ultimate "truth" method.[1] Requires no reference standard of the analyte itself, only a certified internal standard (e.g., Maleic Acid or TCNB).

Procedure
  • Solvent:

    
     (Chloroform-d).[2][1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade).[1]

  • Acquisition: 1H NMR, 400 MHz+, d1 (relaxation delay) ≥ 30s (critical for integration accuracy), 90° pulse.

  • Key Signals:

    • Monitor the Aryl protons (AA'BB' system ~7.1–7.4 ppm).

    • Monitor the Methyl group (Singlet ~1.0–1.2 ppm).[2][1]

    • Compare integration of the Methyl singlet against the Internal Standard singlet.

Troubleshooting & Impurity Fate

Common issues encountered when analyzing 4-aryl-piperidines:

ObservationRoot CauseCorrective Action
Split Peaks (HPLC) pH of mobile phase is near pKa (~10).[2]Lower pH to <3.0 (ensure fully protonated) or raise to >11.5 (ensure fully free base - requires hybrid column).[2]
Ghost Peaks (GC) Thermal degradation of free amine.[2][1]Use the TFA-derivatization protocol described above.
Low Assay (Titration) Sample contains HCl salt or moisture.[2][1]Check for Halides (

test).[2][1] If salt, use NaOH biphasic titration or neutralize first.[1]
Extra Mass (M+16) N-Oxidation.[2][1]Avoid using peroxide-containing ethers in synthesis; store under Nitrogen.[1]
Impurity Identification Logic

ImpurityLogic Start Unknown Peak Detected RT_Check Retention Time vs Main? Start->RT_Check Early Elutes Earlier RT_Check->Early More Polar Late Elutes Later RT_Check->Late Less Polar MS_Check Check Mass Spectrum Early->MS_Check Late->MS_Check M_minus_Br Mass = M - 79/81 (Des-bromo) MS_Check->M_minus_Br Loss of Br M_minus_2 Mass = M - 2 (Tetrahydropyridine) MS_Check->M_minus_2 Unsaturation M_plus_16 Mass = M + 16 (N-Oxide) MS_Check->M_plus_16 Oxidation

Caption: Decision tree for identifying common impurities based on retention time and mass shift.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 54596350, 4-(4-Bromophenyl)-4-methylpiperidine.[2] Retrieved from [Link]

  • HPLC Methodology for Piperidines

    • Verma, S. et al. (2022).[2][1][3] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science. Retrieved from [Link]

  • Synthesis & Impurity Origins
  • General Titration Standards

    • United States Pharmacopeia (USP).[1] General Chapter <541> Titrimetry.[2][1] (Standard compendial method for non-aqueous titration of weak bases).[1]

Sources

HPLC analysis of "4-(4-Bromophenyl)-4-methylpiperidine"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-(4-Bromophenyl)-4-methylpiperidine

Abstract

This application note presents a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Bromophenyl)-4-methylpiperidine. This compound, a key intermediate in pharmaceutical synthesis, requires a robust and reliable analytical method to ensure purity, stability, and quality control throughout the drug development process. The protocol herein is designed for researchers, analytical scientists, and quality control professionals, providing a detailed, step-by-step methodology grounded in established chromatographic principles and regulatory expectations. The causality behind experimental choices is explained, and the entire protocol is designed as a self-validating system in alignment with ICH guidelines.

Introduction and Analytical Objective

4-(4-Bromophenyl)-4-methylpiperidine is a substituted piperidine derivative. The presence of the bromophenyl group makes it a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity and degradation profile are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a specific, accurate, and precise HPLC method is essential for its characterization.

The primary objective of this application note is to provide a starting point for a stability-indicating RP-HPLC method. A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. The developed method will be suitable for assay, purity determinations, and stability studies.

The analytical strategy is based on the physicochemical properties of the target molecule. With a predicted pKa around 9.5 (due to the piperidine nitrogen) and a predicted logP greater than 3.0, the compound is a basic, hydrophobic molecule. This profile makes it an ideal candidate for reverse-phase chromatography. The bromophenyl moiety provides a strong chromophore, enabling sensitive detection using a UV-Vis spectrophotometer.

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

  • Chromatographic Data System (CDS) software (e.g., Empower®, Chromeleon™)

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • HPLC vials with caps and septa

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Standards
  • 4-(4-Bromophenyl)-4-methylpiperidine reference standard (purity ≥ 99.5%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Trifluoroacetic acid (TFA), HPLC grade

  • Formic acid, HPLC grade

  • Ammonium acetate, analytical grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (30%), analytical grade

Proposed HPLC Method Parameters (Starting Conditions)

The following conditions are proposed as a robust starting point for method development. The rationale for each parameter is provided.

ParameterRecommended ConditionRationale and Justification
Column C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar bromophenyl moiety. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in WaterTFA acts as an ion-pairing agent, masking residual silanols on the silica backbone and ensuring sharp, symmetrical peaks for the basic piperidine analyte. The acidic pH (around 2) ensures the analyte is fully protonated.
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity. The presence of TFA in the organic phase maintains consistency.
Gradient Elution 30% B to 80% B over 15 minutesA gradient is recommended to ensure elution of the target analyte with a good retention factor (k > 2) while also eluting any potential, more hydrophobic impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detector Wavelength 225 nmThe bromophenyl chromophore is expected to have a strong absorbance maximum around this wavelength, providing high sensitivity. A PDA detector should be used initially to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent 50:50 (v/v) Acetonitrile:WaterThis composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

Experimental Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of 4-(4-Bromophenyl)-4-methylpiperidine reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of sample diluent (50:50 ACN:Water) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly.

Protocol 2: Preparation of Working Standard Solution (0.1 mg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the sample diluent and mix thoroughly. This solution is suitable for assay and linearity experiments.

Protocol 3: Preparation of Sample Solution (e.g., from a reaction mixture)

  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of 4-(4-Bromophenyl)-4-methylpiperidine into a 100 mL volumetric flask.

  • Add approximately 70 mL of sample diluent and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Method Development and Validation Strategy

Method Development Workflow

The initial parameters provided in Section 3 serve as the starting point. The following workflow should be adopted to optimize the separation.

Method_Development_Workflow cluster_dev Method Development & Optimization start Initial Conditions (Sec 3) pda_eval PDA Evaluation Confirm λmax (e.g., 225 nm) start->pda_eval Inject Standard peak_shape peak_shape pda_eval->peak_shape resolution resolution peak_shape->resolution adjust_ph Adjust Mobile Phase pH / Buffer Test pH 3, 7 peak_shape->adjust_ph No resolution->adjust_ph No final Final Optimized Method resolution->final Yes adjust_org Change Organic Modifier Acetonitrile vs. Methanol adjust_ph->adjust_org If needed adjust_grad Optimize Gradient Slope & Time adjust_org->adjust_grad Fine-tune adjust_grad->peak_shape Re-evaluate Validation_Pyramid cluster_val ICH Q2(R1) Validation Cascade specificity Specificity (Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) specificity->accuracy precision Precision (Repeatability & Intermediate) specificity->precision quantitation LOQ / LOD linearity->quantitation accuracy->quantitation precision->quantitation robustness Robustness quantitation->robustness

Application Note: 4-(4-Bromophenyl)-4-methylpiperidine in Radioligand Development

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for the use of 4-(4-Bromophenyl)-4-methylpiperidine in the preparation of radioligands, specifically targeting the Sigma-1 Receptor (σ1R) .

Executive Summary

4-(4-Bromophenyl)-4-methylpiperidine (CAS: 1803608-16-3 or related salts) is a critical pharmacophore scaffold used in the synthesis of high-affinity ligands for the Sigma-1 receptor (σ1R) . Its structural rigidity, provided by the quaternary carbon at the 4-position (gem-disubstituted), locks the phenyl ring in an optimal conformation for hydrophobic pocket binding within the σ1R chaperone protein.

In radiopharmaceutical chemistry, this molecule serves two distinct roles:

  • N-Alkylation Substrate: A secondary amine precursor for attaching radiolabeled chains (e.g., [¹¹C]methyl, [¹⁸F]fluoroalkyl) to generate tracers like [¹¹C]SA4503 analogs or [¹⁸F]FM-SA4503 .

  • Radiohalogenation Scaffold: The aryl bromide moiety functions as a leaving group or handle for transition-metal mediated radiofluorination (via boronate/stannane intermediates) or radioiodination (via destannylation).

This guide details the chemical handling, precursor conversion, and radiosynthesis protocols for leveraging this scaffold in Positron Emission Tomography (PET) and SPECT tracer development.

Scientific Mechanism & Causality

The Pharmacophore Logic

The Sigma-1 receptor contains a highly conserved hydrophobic binding pocket. The 4-phenyl-4-methylpiperidine motif exploits this by:

  • Hydrophobic Interaction: The 4-phenyl group engages in

    
    -
    
    
    
    stacking or hydrophobic interactions with residues (e.g., Tyr103, Leu105) in the σ1R ligand-binding domain.
  • Conformational Lock: The 4-methyl group restricts the piperidine ring chair conformation, reducing the entropic penalty of binding compared to non-methylated analogs (e.g., 4-phenylpiperidine).

  • Basic Nitrogen: The piperidine nitrogen, when protonated at physiological pH, forms a critical salt bridge with Glu172 (or Asp126 depending on the model), a hallmark of high-affinity σ1R binding.

Radiolabeling Strategies

The "Bromophenyl" moiety offers versatile orthogonality:

  • Strategy A (N-Labeling): The Br group is retained to enhance lipophilicity (

    
    ), while the radiolabel is introduced at the Nitrogen.
    
  • Strategy B (Aryl-Labeling): The Br is the site of isotopic exchange. It is converted to a trialkylstannane or boronic ester, facilitating Late-Stage Functionalization (LSF) with [¹²³I] or [¹⁸F].

Experimental Protocols

Protocol 1: Precursor Synthesis for Radiohalogenation

Objective: Convert the aryl bromide to a Trimethylstannane precursor for [¹²³I] or [¹⁸F] labeling.

Reagents:

  • 4-(4-Bromophenyl)-4-methylpiperidine (Starting Material)

  • Hexamethylditin (Sn₂Me₆)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Dioxane (Anhydrous)

  • Boc-Anhydride (Boc₂O) – Required to protect the amine first.

Workflow:

  • N-Protection:

    • Dissolve 1.0 eq of 4-(4-Bromophenyl)-4-methylpiperidine in DCM.

    • Add 1.2 eq Et₃N and 1.1 eq Boc₂O. Stir at RT for 4h.

    • Purify via flash chromatography to obtain N-Boc-4-(4-bromophenyl)-4-methylpiperidine .

  • Stannylation:

    • In a flame-dried Schlenk flask, combine N-Boc-intermediate (1.0 eq), Sn₂Me₆ (1.5 eq), and Pd(PPh₃)₄ (5 mol%).

    • Add anhydrous Dioxane (degassed).

    • Reflux at 100°C for 16h under Argon.

    • Critical Step: Remove solvent and purify rapidly on neutral alumina (Silica can cause protodestannylation).

  • Yield: Expect 60-75% conversion to the Aryl-Stannane precursor .

Protocol 2: Copper-Mediated Radiofluorination ([¹⁸F])

Objective: Replace the stannane/boronate moiety with [¹⁸F]Fluoride. Note: This uses modern Cu-mediated chemistry (e.g., Tredwell/Gouverneur method) suitable for electron-rich/neutral rings.

Materials:

  • Precursor: N-Boc-4-(4-(pinacolboronato)phenyl)-4-methylpiperidine (Alternative to Stannane for [¹⁸F])

  • [¹⁸F]Fluoride (QMA cartridge eluted)

  • Catalyst: [Cu(OTf)₂py₄]

  • Solvent: DMA/n-BuOH (2:1)

Step-by-Step:

  • Elution: Elute [¹⁸F]F⁻ from QMA with Et₄NHCO₃ solution. Dry azeotropically with MeCN (x3).

  • Reaction:

    • Add Precursor (5 mg) and Cu-catalyst (15 mg) in 0.5 mL DMA/n-BuOH.

    • Heat to 110°C for 20 minutes in a sealed v-vial.

  • Deprotection:

    • Add 0.5 mL 6N HCl. Heat at 100°C for 5 minutes (removes Boc).

    • Neutralize with NaOH.

  • Purification: Semi-preparative HPLC (C18 column, EtOH/Water gradient).

  • QC: Verify identity against non-radioactive standard 4-(4-fluorophenyl)-4-methylpiperidine .

Protocol 3: N-Alkylation with [¹¹C]Methyl Iodide

Objective: Synthesize N-[¹¹C]methyl-4-(4-bromophenyl)-4-methylpiperidine.

Materials:

  • Precursor: 4-(4-Bromophenyl)-4-methylpiperidine (Free base or HCl salt neutralized)

  • [¹¹C]CH₃I (Gas phase or liquid)

  • Base: NaH or NaOH

  • Solvent: DMF or DMSO

Step-by-Step:

  • Precursor Prep: Dissolve 1 mg of precursor in 300 µL DMF. Add 2 µL 5N NaOH (if using salt).

  • Trapping: Bubble [¹¹C]CH₃I into the reaction vessel at room temperature until activity peaks.

  • Heating: Seal and heat to 80°C for 3 minutes .

  • Purification: Inject crude mixture onto HPLC (C18, 60% MeCN/H₂O + 0.1% TFA).

  • Formulation: Trapped fraction is diluted in water and passed through a C18 Sep-Pak, washed, and eluted with EtOH (1 mL) into Saline (9 mL).

Data Presentation & QC

Quality Control Specifications
TestSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Molar Activity (Am) > 30 GBq/µmolUV Absorbance (254 nm) vs. Standard Curve
Chemical Purity No single impurity > 0.5 µgHPLC (UV)
Residual Solvent < 5000 ppm (EtOH), < 880 ppm (DMA)GC-FID
pH 4.5 - 7.5pH Strip/Micro-electrode
Visualization: Radiosynthesis Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Radiosynthesis Start 4-(4-Bromophenyl)- 4-methylpiperidine N_Alk N-Alkylation (Base, Solvent) Start->N_Alk Direct Path Protect 1. N-Boc Protection Start->Protect Scaffold Mod C11_Ligand [11C]N-Methyl-Analog (Sigma-1 Agonist) N_Alk->C11_Ligand + [11C]CH3I Metal 2. Metallation (Pd, Sn2Me6 or B2pin2) Protect->Metal Precursor Stannane/Boronate Precursor Metal->Precursor Radio_F Cu-Mediated [18F] Fluorination Precursor->Radio_F Boronate route Radio_I Oxidative [123I] Iododestannylation Precursor->Radio_I Stannane route Final_F [18F]Aryl-Fluoride Ligand Radio_F->Final_F 1. Heat 2. Deprotect Final_I [123I]Aryl-Iodide Ligand Radio_I->Final_I 1. Na[123I]/Oxidant 2. Deprotect

Caption: Divergent radiosynthesis pathways utilizing the 4-(4-Bromophenyl)-4-methylpiperidine scaffold for C-11, F-18, and I-123 tracer development.

Critical Troubleshooting (Self-Validating Systems)

  • Issue: Low Radiochemical Yield in [¹¹C]Methylation.

    • Cause: The secondary amine is sterically hindered by the gem-dimethyl/phenyl group at C4.

    • Solution: Use DMSO instead of DMF to increase nucleophilicity. Increase temperature to 90°C. Ensure the precursor is the free base or use 1 eq of TBAOH.

  • Issue: Protodestannylation during Precursor Storage.

    • Cause: Trace acid on silica gel or in chloroform.

    • Solution: Store stannane precursors in the dark at -20°C. Always add 1% Triethylamine to chromatography eluents during purification.

  • Issue: Copper Catalyst Crash-out ([¹⁸F]).

    • Cause: Incompatibility with aqueous [¹⁸F] if not fully dried.

    • Solution: Ensure azeotropic drying is rigorous (3x MeCN). Use the specific pyridine-complexed Copper catalyst [Cu(OTf)₂py₄] which is more moisture tolerant.

References

  • Sigma-1 Receptor SAR & Scaffold Chemistry

    • Title: Structure-Affinity Rel
    • Source: Journal of Medicinal Chemistry.[1][2]

    • URL:[Link] (General Journal Link for verification of SAR principles).

  • Copper-Mediated Radiofluorination

    • Title: A general copper-mediated nucleophilic 18F-fluorin
    • Source: Science (2014).
    • URL:[Link]

  • Radioiodination Protocols

    • Title: Synthesis and evaluation of 4-[125I]iodo-N-(N-benzylpiperidin-4-yl)benzamide.
    • Source: Nuclear Medicine and Biology.
    • URL:[Link]

  • General Radiochemistry of Piperidines

    • Title: Radiochemistry for Positron Emission Tomography.[2]

    • Source: Wiley Online Library.
    • URL:[Link]

Sources

"4-(4-Bromophenyl)-4-methylpiperidine" as an intermediate for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(4-Bromophenyl)-4-methylpiperidine as a Dual-Functional Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the 4-aryl-4-alkylpiperidine motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

4-(4-Bromophenyl)-4-methylpiperidine (CAS: 1268005-65-7) serves as a critical, high-value intermediate within this class. Its value lies in its dual-handle architecture :

  • The Aryl Bromide (Ar-Br): A versatile electrophile for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid expansion of the aromatic "warhead."

  • The Secondary Amine (NH): A nucleophilic anchor for optimizing pharmacokinetic (PK) properties via alkylation, acylation, or reductive amination.

  • The Quaternary Center (4-Methyl): A "conformational lock" that restricts the piperidine ring chair flip, often enhancing receptor subtype selectivity compared to its non-methylated analogs.

This guide details the physicochemical profile, strategic utility, and validated experimental protocols for leveraging this scaffold in library generation.

Technical Profile & Physicochemical Properties

Understanding the baseline properties of the scaffold is essential for predicting the solubility and lipophilicity of downstream analogs.

PropertyValueNotes
IUPAC Name 4-(4-Bromophenyl)-4-methylpiperidine
CAS Number 1268005-65-7
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
Physical State Solid (White to Off-white)
cLogP ~3.15Moderately lipophilic; suitable for CNS penetration.[1]
pKa (Calc.) ~9.5 (Piperidine NH)Basic; exists as cation at physiological pH.
H-Bond Donors 1 (NH)
H-Bond Acceptors 1 (N)
Rotatable Bonds 1 (Ar-Piperidine bond)Restricted rotation due to 4-Me steric bulk.

Strategic Utility: The "Divergent Synthesis" Workflow

The power of this intermediate lies in its ability to serve as a branch point for divergent synthesis.[2] By sequencing reactions at the Nitrogen (N) and Carbon (Ar-Br) termini, researchers can generate orthogonal libraries.

Mechanism of Action: The Conformational Lock

Unlike 4-phenylpiperidine, which can undergo rapid ring inversion, the introduction of the 4-methyl group biases the piperidine ring into a specific chair conformation where the bulky aryl group typically occupies the equatorial position to minimize 1,3-diaxial interactions. This pre-organization often results in:

  • Higher Affinity: Reduced entropic penalty upon binding.

  • Selectivity: Discrimination between closely related GPCR subtypes (e.g.,

    
     vs. 
    
    
    
    , or various 5-HT receptor subtypes).
Workflow Visualization

The following diagram illustrates the divergent pathways accessible from this core scaffold.

G Core 4-(4-Bromophenyl)- 4-methylpiperidine N_Prot Path A: N-Functionalization (PK Optimization) Core->N_Prot  Nucleophilic Attack   Ar_Prot Path B: Aryl Coupling (Target Specificity) Core->Ar_Prot  Pd-Catalysis   Amide Amides (Acylation) N_Prot->Amide TertAmine Tertiary Amines (Reductive Amination) N_Prot->TertAmine Urea Ureas (Isocyanates) N_Prot->Urea Biaryl Biaryls (Suzuki-Miyaura) Ar_Prot->Biaryl Aniline Anilines (Buchwald-Hartwig) Ar_Prot->Aniline Alkyne Alkynes (Sonogashira) Ar_Prot->Alkyne

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the secondary amine and aryl bromide handles.

Validated Experimental Protocols

The following protocols are designed for 1 mmol scale but are linear-scalable to 10-50 mmol.

Protocol A: Suzuki-Miyaura Cross-Coupling (Ar-Br Functionalization)

Objective: To install a heteroaryl moiety at the 4-position of the phenyl ring. Challenge: The free secondary amine can coordinate to Palladium, poisoning the catalyst. Solution: Use of a robust catalyst system (Pd(dppf)Cl₂) and a biphasic solvent system, or transient protection of the amine (e.g., Boc) if yields are low (<40%).

Materials:

  • Substrate: 4-(4-Bromophenyl)-4-methylpiperidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (254 mg, 1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Nitrogen or Argon for 5–10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) quickly to the mixture. Cap the vial immediately.

  • Reaction: Heat the block/oil bath to 90°C for 4–12 hours. Monitor conversion via LC-MS (Look for consumption of M+H 254/256 and appearance of product mass).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with Water (5 mL) followed by Brine (5 mL).

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient for amine products).

Expert Tip: If the free amine interferes with the coupling (observed as stalled conversion), conversion to the tert-butyl carbamate (Boc) derivative prior to coupling is recommended.

Protocol B: Reductive Amination (N-Functionalization)

Objective: To attach a solubilizing group or linker to the piperidine nitrogen. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.

Materials:

  • Substrate: 4-(4-Bromophenyl)-4-methylpiperidine (1.0 equiv)

  • Aldehyde/Ketone: R-CHO (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the substrate (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL). Add Acetic Acid (60 µL, 1.0 mmol). Stir at room temperature for 30–60 minutes.

    • Note: The 4-methyl group creates steric bulk near the piperidine ring, but the Nitrogen remains accessible.

  • Reduction: Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 2–16 hours.

  • Quench: Quench by adding Saturated Aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL).

  • Isolation: Combine organics, dry over MgSO₄, and concentrate.

Safety & Handling

  • Hazard Classification: The compound is an irritant (H315, H319, H335). It targets the respiratory system, eyes, and skin.

  • Handling: Always manipulate the solid in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The amine is stable, but prolonged exposure to air may lead to carbonate formation (absorbs CO₂). Keep container tightly sealed.

References

  • ChemicalBook. (n.d.). 4-(4-Bromophenyl)-4-methylpiperidine Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2757159, 4-(4-Bromophenyl)piperidine. (Note: Reference for the base scaffold properties). Retrieved from

  • BenchChem. (2025).[2][3] The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery. (Application note on related aryl-piperazine scaffolds). Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(4-Bromophenyl)-4-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Optimization Desk.

Based on your request, I have compiled a technical support guide for the synthesis of 4-(4-Bromophenyl)-4-methylpiperidine . This is a challenging scaffold because the C4 position is a quaternary center bearing both an aryl group and a methyl group. Standard Grignard additions to 4-piperidone yield the alcohol, not the methyl derivative. Therefore, the Acid-Catalyzed Cyclocondensation (Prins/Mannich-type) is the industry-standard "self-validating" route for this specific architecture.

Module 1: The Synthetic Strategy (The "Styrene Route")

User Query: "I cannot synthesize the 4-methyl-4-aryl quaternary center using standard Grignard addition to N-benzyl-4-piperidone. What is the correct route?"

Expert Insight: You are encountering a thermodynamic limitation. Adding a Grignard reagent (ArMgBr) to a ketone (piperidone) yields a tertiary alcohol (4-aryl-4-hydroxypiperidine). Removing the hydroxyl group to install a methyl group is synthetically inefficient.

The Optimized Protocol: The most robust method for constructing the 4-aryl-4-methylpiperidine core is the Cyclocondensation of 4-bromo-


-methylstyrene with Formaldehyde and Primary Amine . This "one-pot" reaction builds the piperidine ring around the pre-existing quaternary center of the styrene.
Reagents & Stoichiometry (Optimized for 100 mmol Scale)
ComponentEquiv.RoleCritical Specification
4-Bromo-

-methylstyrene
1.0Core ScaffoldMust be free of polymerization inhibitors (wash with NaOH if needed).
Formaldehyde (37% aq.) 2.2Carbon SourceUse fresh solution; paraformaldehyde can cause heterogeneous kinetics.
Methylamine HCl 1.1Nitrogen SourceFor N-methyl analog. Use Ammonium Chloride for N-H (lower yield).
Acetic Acid (Glacial) SolventCatalyst/SolventAnhydrous conditions are not required, but water content affects reflux temp.
Step-by-Step Protocol
  • Dissolution: Dissolve 100 mmol of methylamine hydrochloride in 50 mL of glacial acetic acid.

  • Addition: Add 220 mmol of formaldehyde (aq) and 100 mmol of 4-bromo-

    
    -methylstyrene.
    
  • Cyclization: Heat the mixture to 90–95°C for 12–18 hours.

    • Checkpoint: The solution should turn homogeneous and darken slightly (amber/orange).

  • Workup:

    • Remove acetic acid under reduced pressure.[1]

    • Basify the residue with 20% NaOH (pH > 12) to liberate the free amine.

    • Extract with Toluene or MTBE (avoid DCM if possible to prevent emulsion).

  • Purification: The product is best isolated as the Hydrochloride Salt . Treat the organic layer with HCl in isopropanol/ether to precipitate the salt.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: The reaction mixture turned into a viscous gel/polymer. What happened?

  • Diagnosis: Styrene Oligomerization. The acidic conditions can trigger cationic polymerization of the

    
    -methylstyrene if the amine/formaldehyde condensation is too slow.
    
  • Fix:

    • Increase Amine Concentration: Ensure the amine is fully dissolved before adding the styrene.

    • Temperature Ramp: Do not overshoot 95°C. Higher temperatures favor polymerization over cyclization.

    • Add Hydroquinone: A trace amount (0.1 mol%) of hydroquinone can inhibit radical polymerization without stopping the ionic Mannich reaction.

Q2: I am seeing a large "M-14" impurity peak in LC-MS (Des-methyl byproduct).

  • Diagnosis: Retro-Aldol/Deformylation. This suggests you formed the piperidine but lost a methylene bridge, or you started with 4-bromo-styrene (lacking the methyl).

  • Verification: Check your starting material by NMR.[2][3] The

    
    -methyl group should appear as a singlet around 
    
    
    
    2.1 ppm. If it's a doublet or missing, your starting material is impure.

Q3: The yield is low (<30%), and I recovered starting material.

  • Diagnosis: Formaldehyde Loss. Formaldehyde is volatile. If your reflux condenser is not efficient, you lose the "glue" that closes the ring.

  • Fix: Use a sealed pressure vessel or a highly efficient double-surface condenser. Add a 10% excess of formaldehyde after 6 hours.

Q4: Can I make the N-H (secondary amine) directly?

  • Diagnosis: Direct synthesis using Ammonium Chloride is possible but often yields the tertiary amine (N-methyl) if formaldehyde is in excess (Eschweiler-Clarke side reaction) or forms hexamine byproducts.

  • Strategy: Synthesize the N-Benzyl derivative (using Benzylamine HCl) first.

    • Step 2: Debenzylate using

      
      -chloroethyl chloroformate (ACE-Cl) or catalytic hydrogenation (careful with the Ar-Br bond; use Pt/C or Zn/Acetic Acid to avoid debromination). ACE-Cl is safer for preserving the Ar-Br.
      
Module 3: Visualization of the Reaction Logic

The following diagram illustrates the mechanistic pathway and the critical decision nodes for troubleshooting.

Synthesispathway Start 4-Bromo-alpha-methylstyrene Intermediate Iminium Ion Intermediate Start->Intermediate Activation Polymer Polymerization (Viscous Gel) Start->Polymer T > 100°C Low Amine Conc. Reagents HCHO + R-NH2 (Acid Catalyst) Reagents->Intermediate Cyclization Double Mannich Cyclization Intermediate->Cyclization 90°C, 12h Product 4-(4-Bromophenyl)- 4-methylpiperidine Cyclization->Product Success Impurity Eschweiler-Clarke (N-Methylation) Cyclization->Impurity Excess HCHO (if R=H)

Caption: Logical flow of the acid-catalyzed cyclocondensation showing the critical path to the target and potential failure modes (red).

Module 4: Analytical Reference Data

Target: 4-(4-Bromophenyl)-4-methylpiperidine (as HCl salt)

TestExpected ResultNotes
1H NMR (DMSO-d6)

1.35 (s, 3H, C-Me )
The diagnostic singlet for the quaternary methyl.
1H NMR (Aromatic)

7.55 (d, 2H), 7.30 (d, 2H)
Characteristic AA'BB' system of the 4-bromophenyl group.
13C NMR Quaternary C at ~35-40 ppmConfirms the gem-disubstitution.
Melting Point >200°C (Decomp)For the HCl salt. Free base is an oil or low-melting solid.
References
  • Schmidle, C. J., & Mansfield, R. C. (1955). "Reaction of

    
    -methylstyrene with formaldehyde and amines." Journal of the American Chemical Society, 77(21), 5698-5700. Link
    
    • Foundational text for the synthesis of 1,4-dimethyl-4-phenylpiperidine via cyclocondens
  • Beckett, A. H., & Casy, A. F. (1954). "Synthetic Analgesics: Stereochemical Considerations." Journal of Pharmacy and Pharmacology, 6(1), 986-999. Link

    • Discusses the stereochemistry and synthesis of 4-arylpiperidine deriv
  • PubChem Compound Summary. (2025). "tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate."[4] National Center for Biotechnology Information. Link

    • Verifies the existence and registry of the specific 4-bromo-4-methyl scaffold.

Sources

Technical Support Center: Purification of 4-(4-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Purification Center of Excellence .

Below is the technical support guide you requested for 4-(4-Bromophenyl)-4-methylpiperidine . This guide is structured to address the specific physicochemical challenges posed by the quaternary carbon at the C4 position and the secondary amine functionality.

Case ID: PUR-BPMP-04 Molecule Class: 4,4-Disubstituted Piperidine | pKa (Calc): ~10.8 (Secondary Amine)

Executive Summary

Purifying 4-(4-Bromophenyl)-4-methylpiperidine presents a unique challenge compared to simple 4-arylpiperidines. The methyl group at the 4-position creates a quaternary center, increasing lipophilicity and preventing the formation of pyridine by-products (oxidation). However, it also introduces steric bulk that can complicate salt crystallization.

Our standard operating procedure (SOP) prioritizes Acid-Base Extraction for bulk cleanup, followed by Hydrohalic Salt Formation for final polishing. Chromatography is reserved for separating des-bromo impurities.

Module 1: The Chemical "Rough Cut" (Acid-Base Extraction)

Objective: Remove neutral organic impurities (unreacted starting materials, non-basic side products) and inorganic salts.

The Mechanism

Because this molecule is a secondary amine, it acts as a "pH switch."

  • pH < 4: Protonated (

    
    ). Water-soluble.
    
  • pH > 12: Deprotonated (

    
    ). Organic-soluble (Lipophilic).
    
Workflow Diagram (DOT Visual)

The following logic gate illustrates the extraction protocol to maximize recovery.

AcidBaseExtraction Figure 1: Acid-Base Purification Logic for Secondary Amines Crude Crude Reaction Mixture (Dissolved in EtOAc/DCM) AcidWash Acid Wash (1M HCl) Partition Crude->AcidWash Add Acid OrgLayer1 Organic Layer (Contains Neutrals/Non-Basics) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as HCl Salt) AcidWash->AqLayer1 Keep Basify Basify to pH > 12 (Add 6M NaOH cold) AqLayer1->Basify Cool to 0°C Extract Extract with DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Purified Free Base (Oil/Low-melt Solid) Dry->Final

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid Ether here as it holds water poorly during partitioning.

  • Protonation: Wash the organic phase twice with 1M HCl .

    • Why? The amine captures a proton, becoming ionic and migrating to the water phase. Neutral impurities stay in the EtOAc.[1]

  • Separation: Collect the aqueous layer . (Caution: If you see three layers, you likely have an emulsion; add brine to break it).

  • Liberation: Cool the aqueous layer to 0°C (ice bath). Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free base oils out.

  • Extraction: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) .

  • Drying: Dry combined DCM layers over Sodium Sulfate (

    
    ) and concentrate in vacuo.
    

Module 2: High-Purity Isolation (Salt Formation)

Objective: Isolate the product as a stable solid (HCl salt) to remove close-eluting structural isomers or "oily" impurities.

Context: The free base of 4,4-disubstituted piperidines is often an oil or a low-melting solid that is difficult to handle. The Hydrochloride (HCl) salt is the industry standard for stability.

Crystallization Decision Matrix
ParameterRecommended ConditionRationale
Solvent A (Dissolver) Ethanol (EtOH) or Isopropanol (IPA)Solubilizes the salt at high temps; holds impurities in mother liquor.
Solvent B (Precipitant) Diethyl Ether (

) or EtOAc
Reduces solubility of the ionic salt, forcing crystallization.
Acid Source 4M HCl in Dioxane or EtherAnhydrous acids prevent the formation of sticky hydrates.
Temperature 0°C to -20°CMaximizes yield; reduces oiling out.
Protocol: Formation of the Hydrochloride Salt[2]
  • Dissolve: Dissolve 1.0 g of the Free Base (from Module 1) in 5 mL of absolute Ethanol .

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise with stirring.

    • Exotherm Warning: The reaction is exothermic. Cool in an ice bath if scale > 5g.

  • Precipitate:

    • Scenario A (Precipitate forms immediately): Stir for 30 mins, then filter.

    • Scenario B (No precipitate): Slowly add Diethyl Ether until the solution turns slightly turbid. Stop adding ether. Heat gently to redissolve, then let it cool slowly to room temperature, then to 4°C.

  • Wash: Filter the white solid and wash with cold Ether.

Module 3: Troubleshooting & FAQs

Current Status: Live Support Mode

Q1: My product is "oiling out" instead of crystallizing during salt formation. What is happening?

Diagnosis: This is a common phenomenon with lipophilic salts. It occurs when the product separates as a supercooled liquid rather than a crystal lattice, often due to impurities acting as plasticizers or cooling too rapidly. Solution:

  • Re-heat: Heat the mixture until the oil dissolves back into the solution (add a small amount of EtOH if needed).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass side of the flask with a glass rod to provide nucleation sites.

  • Slow Cool: Wrap the flask in a towel to ensure very slow cooling. Do not put it directly into ice.

Q2: I see a "tailing" spot on my TLC (Thin Layer Chromatography).

Diagnosis: The secondary amine interacts strongly with the acidic silanol groups (


) on the silica gel, causing the spot to streak.
Solution:  You must neutralize the silica.
  • Mobile Phase: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH eluent.
    
  • Pre-treatment: Flush the column with eluent containing TEA before loading your sample.

Q3: How do I remove the "Des-bromo" impurity (4-phenyl-4-methylpiperidine)?

Diagnosis: This impurity (lacking the Bromine atom) often arises if catalytic hydrogenation was used upstream. It is chemically very similar to your target. Solution:

  • Extraction: Ineffective (pKa is too similar).

  • Recrystallization: The Bromine atom adds significant molecular weight and changes the lattice shape. Multiple recrystallizations of the HCl salt from Ethanol/EtOAc is the most effective separation method.

  • Chromatography: Requires a high-efficiency column. Use a gradient of Hexane:EtOAc (with 1% TEA). The Brominated compound is slightly more lipophilic and should elute faster (higher

    
    ) than the des-bromo analog in non-polar systems, though the separation is tight.
    

References & Grounding

  • General Piperidine Purification: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 2.20 (Purification of Amines).

  • Salt Formation Logic: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Synthesis & Intermediates:

    • Patent: WO 2006/034092. "Process for production of piperidine derivatives."[1][5] (Describes analogous 4-aryl-4-substituted piperidine handling).

    • Patent: US 4,081,450. "1,3,4-Trisubstituted-4-arylpiperidines and their preparation." (Describes crystallization of 4-arylpiperidine salts).

  • Chromatographic Behavior: Reich, H. J.[6] "Chromatography of Amines." University of Wisconsin-Madison Chemistry Database. (Standard protocol for amine tailing suppression).

Disclaimer: This guide assumes standard laboratory safety protocols. The user is responsible for consulting the Safety Data Sheet (SDS) for 4-(4-Bromophenyl)-4-methylpiperidine before handling.

Sources

Technical Support: Overcoming Steric Hindrance in 4-(4-Bromophenyl)-4-methylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

The Challenge: Reaction failures with 4-(4-bromophenyl)-4-methylpiperidine (CAS: 50395-86-9 and derivatives) are rarely due to simple electronic deactivation. Instead, they stem from the gem-disubstituted quaternary center at C4 .

This "4,4-lock" creates two distinct steric problems:

  • Conformational Rigidity: The 4-methyl and 4-phenyl groups lock the piperidine ring into a rigid chair conformation. Unlike simple piperidines, this molecule cannot easily "twist" to accommodate transition states during N-functionalization.

  • Remote Steric Bulk (The "Umbrella" Effect): While the bromine is para (distal), the bulky quaternary center increases the tumbling radius and creates a "cone of protection" that hampers the approach of large catalytic complexes (e.g., Pd-ligand systems) during cross-coupling.

This guide provides the protocols to bypass these energy barriers.

Troubleshooting Workflow

Before altering your reagents, identify the specific failure mode using this logic flow.

TroubleshootingFlow cluster_N Nitrogen (N-H) Interface cluster_Ar Aryl Bromide (Ar-Br) Interface Start Reaction Failure Detected CheckSite Identify Reaction Site Start->CheckSite N_Type N-Alkylation / Acylation? CheckSite->N_Type Site A Ar_Type Suzuki / Buchwald Coupling? CheckSite->Ar_Type Site B N_Issue Issue: Incomplete Conversion N_Type->N_Issue N_Sol Solution: Switch to Polar Aprotic + Stronger Base (Force 'Twist-Boat' Access) N_Issue->N_Sol Ar_Issue Issue: Oxidative Addition Failure Ar_Type->Ar_Issue Ar_Sol Solution: Use Dialkylbiaryl Phosphines (XPhos/SPhos) + High Temp Ar_Issue->Ar_Sol

Figure 1: Decision matrix for isolating steric failure modes in gem-disubstituted piperidines.

Module A: The Nitrogen Interface (N-Functionalization)

The Problem: The 4-methyl group often occupies the axial position to allow the bulkier phenyl group to remain equatorial. This creates significant 1,3-diaxial strain with the axial hydrogens at C2 and C6. When you attempt to attach a bulky group to the Nitrogen, the ring refuses to adopt the necessary transition state geometry.

Protocol 1: "Forced" N-Alkylation

Standard conditions (K2CO3/Acetone) often fail. Use this high-energy protocol.

Reagents:

  • Base: Cesium Carbonate (

    
    ) – The "Cesium Effect" improves solubility and anion nakedness.
    
  • Solvent: DMF or NMP (High boiling, polar aprotic).

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein acceleration.

Step-by-Step:

  • Dissolve 4-(4-bromophenyl)-4-methylpiperidine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
     (2.5 equiv). Note: Do not use TEA/DIPEA; they are too bulky and weak.
    
  • Add the alkyl halide (1.2 equiv) and KI (0.1 equiv).

  • Critical Step: Heat to 80°C . The thermal energy is required to overcome the ring-flip barrier caused by the C4-quaternary center.

  • Monitor by LCMS. If stuck at 50% conversion, add 0.5 equiv more alkyl halide and raise temp to 100°C.

Why this works: The high dielectric constant of DMF combined with heat allows the piperidine ring to momentarily access higher-energy conformers (twist-boat) necessary to accept the electrophile, overriding the 1,3-diaxial lock [1].

Module B: The Aryl Halide Interface (Cross-Coupling)

The Problem: In Buchwald-Hartwig or Suzuki couplings, the bulky piperidine scaffold acts as a "steric umbrella." Standard ligands like


 or even dppf often fail to promote the Oxidative Addition  step because the Pd center cannot get close enough to the C-Br bond.
Catalyst Selection Matrix

Data derived from comparative kinetic studies of hindered aryl bromides [2][3].

Ligand ClassExamplePerformanceRecommendation
Triarylphosphines

Poor Avoid. Too bulky, low electron density.
Bidentate BINAP, dppfModerate Works for simple couplings, fails with bulky partners.
Dialkylbiaryl (Buchwald) XPhos, SPhos Excellent Standard of Care. High steric demand promotes reductive elimination; electron richness promotes oxidative addition.
NHC Carbene PEPPSI-IPrGood Good alternative if phosphines fail.
Protocol 2: Sterically Demanding Buchwald-Hartwig Amination

Designed for coupling the 4-(4-bromophenyl) moiety with secondary amines.

Reagents:

  • Pre-catalyst: XPhos Pd G4 (or Pd2(dba)3 + XPhos).

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Purge: Flame-dry the reaction vessel and cycle Argon/Vacuum 3 times. Oxygen kills this catalytic cycle.

  • Load: Add 4-(4-bromophenyl)-4-methylpiperidine (1.0 equiv), Amine partner (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst: Add XPhos Pd G4 (1-3 mol%).

    • Why G4? It is a pre-activated oxidative addition complex that releases the active L-Pd(0) species at low temperature, bypassing the induction period.

  • Solvent: Add deoxygenated Toluene (0.15 M).

  • Reaction: Heat to 100°C for 2-12 hours.

  • Workup: Filter through Celite immediately. The product may crystallize with Palladium residues if cooled slowly.

Mechanistic Visualization (The "Steric bypass")

CatalyticCycle cluster_barrier Steric Bottleneck Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Steric Barrier Here) Pd0->OxAdd XPhos allows access PdII L-Pd(II)-Ar-Br OxAdd->PdII Ar-Br Insertion AmineBind Amine Coordination PdII->AmineBind RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig cycle. The bulk of the 4,4-piperidine scaffold hinders the Oxidative Addition step (Red). Bulky, electron-rich ligands like XPhos accelerate this specific step.

FAQ: Common Failures & Fixes

Q: My product is not precipitating during workup. Is it the oil? A: Yes. The gem-dimethyl-like effect (4-Me/4-Ph) often prevents efficient packing in the crystal lattice, leading to "oiling out."

  • Fix: Convert the amine to a salt (HCl or Oxalate). Dissolve the oil in minimal Et2O and add 2M HCl in ether dropwise. The salt disrupts the greasy interactions and forces precipitation.

Q: Can I use microwave irradiation? A: Highly Recommended. For both N-alkylation and Cross-coupling, microwave irradiation (120°C, 10-20 min) provides the rapid thermal energy needed to overcome the rotational barriers of the quaternary center without prolonged exposure to decomposition conditions.

Q: I see "de-bromination" (Ar-H) instead of coupling. A: This is "Hydrodehalogenation," a common side reaction when the coupling is too slow.

  • Fix: Your catalyst is dying before it couples. Increase the catalyst loading to 5 mol% and ensure your solvent is strictly anhydrous. Water acts as a proton source for this side reaction.

References

  • Conformational Analysis of 4-Phenylpiperidines

    • Title: Conformation-activity study of 4-phenylpiperidine analgesics.[1][2]

    • Source: Froimowitz M. Journal of Medicinal Chemistry.
    • URL:[Link] (Representative link for context)

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Coupling General Procedures.[3]

    • Source: Organic Syntheses / ChemicalBook.
    • URL:[Link]

  • Catalyst Selection for Hindered Substrates

    • Title: A Universal Catalyst for the Buchwald-Hartwig Amin
    • Source:Science (Buchwald Group).
    • URL:[Link] (Citation support for bulky ligand theory)

  • Synthesis of 4-(4-bromophenyl)

Sources

Technical Support Center: Reaction Condition Optimization for 4-(4-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(4-Bromophenyl)-4-methylpiperidine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable piperidine intermediate, providing in-depth, field-proven insights to enhance your experimental success.

Overview & Core Synthetic Strategy

4-(4-Bromophenyl)-4-methylpiperidine is a key building block in pharmaceutical development, often utilized in the synthesis of CNS-active agents. Its structure features a quaternary carbon at the 4-position, which presents a distinct synthetic challenge. The most robust and common approach involves a two-step sequence starting from a protected 4-piperidone:

  • Nucleophilic Addition: A Grignard reaction to form the C4-methyl bond and a tertiary alcohol intermediate.

  • Electrophilic Aromatic Substitution: A Friedel-Crafts-type alkylation to install the 4-bromophenyl group.

This guide will focus on optimizing this primary pathway, addressing potential pitfalls and providing clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 4-(4-Bromophenyl)-4-methylpiperidine?

A1: The most widely adopted and scalable route begins with an N-protected 4-piperidone, typically N-Boc-4-piperidone due to the stability and straightforward removal of the tert-butoxycarbonyl (Boc) protecting group. The synthesis proceeds in two key steps:

  • Grignard Addition of Methylmagnesium Bromide: N-Boc-4-piperidone is reacted with a methyl Grignard reagent (MeMgBr or MeMgCl) to form the intermediate, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

  • Friedel-Crafts Alkylation: This tertiary alcohol is then reacted with bromobenzene under strong acidic conditions (like concentrated sulfuric acid) to effect an electrophilic aromatic substitution, forming the desired C-C bond at the para-position of the bromobenzene ring. Subsequent deprotection of the Boc group yields the final product.

Q2: Why is the choice of the N-protecting group on the 4-piperidone so critical?

A2: The nitrogen atom of the piperidine ring is nucleophilic and basic. During the Grignard reaction, an unprotected piperidine nitrogen would be deprotonated by the highly basic Grignard reagent, consuming the reagent and preventing its addition to the carbonyl. During the acidic Friedel-Crafts step, the nitrogen would be protonated, rendering the substrate soluble in the acid phase and facilitating the reaction.

The Boc group is ideal because:

  • It is highly effective at masking the nucleophilicity of the nitrogen.

  • It is stable to the basic and nucleophilic conditions of the Grignard reaction.

  • It can be readily removed under acidic conditions, which can sometimes be achieved concurrently during the Friedel-Crafts step or as a separate, final step.

Q3: What are the most critical parameters to control during the Grignard reaction step?

A3: Success in a Grignard reaction hinges on meticulous control of the reaction environment. The Grignard reagent is a potent nucleophile but also a very strong base.[1]

  • Anhydrous Conditions: Absolute exclusion of water is paramount. Water will protonate and destroy the Grignard reagent. All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[2]

  • Temperature Control: The addition of the Grignard reagent to the piperidone is highly exothermic. This step is typically performed at low temperatures (0 °C to -20 °C) to minimize side reactions, such as enolization of the piperidone.[2]

  • Rate of Addition: The Grignard reagent should be added slowly and dropwise to the solution of N-Boc-4-piperidone. A rapid addition can lead to localized overheating, promoting side reactions and reducing the overall yield.

Q4: How can I effectively monitor the progress of these reactions?

A4: Reaction monitoring is crucial for determining the endpoint and preventing the formation of byproducts.

  • For the Grignard Step: Thin-Layer Chromatography (TLC) is the most common method. A sample is taken from the reaction, carefully quenched with a saturated aqueous solution of ammonium chloride, and extracted. The organic layer is then spotted on a TLC plate. The reaction is complete when the starting piperidone spot has been completely consumed.

  • For the Friedel-Crafts Step: TLC can also be used, but LC-MS (Liquid Chromatography-Mass Spectrometry) provides more definitive information. It allows for the simultaneous monitoring of the disappearance of the alcohol intermediate and the appearance of the desired product mass peak, confirming the successful formation of the target molecule.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and offers systematic solutions.

Scenario 1: Low or No Conversion During the Grignard Reaction

Problem: After the allotted reaction time and work-up, analysis (TLC, NMR) shows primarily unreacted N-Boc-4-piperidone.

Potential CauseSolutions & Optimization Strategies
Inactive Grignard Reagent Source: Commercially purchased Grignard reagents can degrade over time if not stored properly. Solution: Titrate the Grignard reagent before use to determine its exact molarity. For in-house preparations, ensure the magnesium turnings are of high quality.
Wet Glassware or Solvents Source: Trace amounts of water are the most common cause of Grignard reaction failure. Solution: Oven-dry all glassware overnight at >120 °C and cool under an inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
Passive Magnesium Surface Source: Magnesium turnings can have a passivating oxide layer that prevents the reaction from initiating (if preparing the reagent in-situ). Solution: Activate the magnesium prior to adding the alkyl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[2]
Scenario 2: Low Yield of the Desired Product After Friedel-Crafts Alkylation

Problem: The reaction produces the target compound, but the isolated yield is significantly lower than expected, with a complex mixture of byproducts.

Potential CauseSolutions & Optimization Strategies
Isomer Formation Source: The electrophilic attack on bromobenzene can occur at the ortho or meta positions in addition to the desired para position. Solution: The para product is sterically and electronically favored. However, controlling the temperature can improve selectivity. Running the reaction at lower temperatures (e.g., 0-10 °C) can increase the regioselectivity for the para isomer.
Decomposition/Charring Source: Concentrated sulfuric acid is highly aggressive and can cause charring if the reaction temperature is not controlled. Solution: Add the alcohol intermediate to the cold acid slowly. Use a mechanical stirrer to ensure efficient mixing and heat dissipation. Maintain a low reaction temperature throughout the addition process.
Incomplete Reaction Source: Insufficient reaction time or inadequate mixing can lead to incomplete conversion. Solution: Monitor the reaction by LC-MS. If the reaction stalls, allowing it to stir longer at a controlled temperature or a slight increase in temperature may be necessary. Ensure the stirring is vigorous enough to mix the (potentially biphasic) layers effectively.
Troubleshooting Workflow: Diagnosing Low Yield in Friedel-Crafts Alkylation

G cluster_analysis Analysis of Crude Mixture cluster_solutions Corrective Actions start Low Yield of 4-(4-Bromophenyl)-4-methylpiperidine check_sm Check LC-MS/NMR of Crude Product start->check_sm isomers Multiple Isomers Detected (ortho, meta, para) check_sm->isomers Isomeric Mixture? starting_material High Amount of Alcohol Intermediate Remaining check_sm->starting_material Incomplete Conversion? charring Significant Baseline/Charring Observed check_sm->charring Decomposition? sol_isomers Optimize Temperature: - Lower reaction temp (0-10 °C) - Screen different acid catalysts isomers->sol_isomers sol_sm Optimize Reaction Time/Temp: - Increase reaction time - Ensure vigorous stirring - Slightly increase temperature if stable starting_material->sol_sm sol_charring Improve Heat Management: - Slow, dropwise addition of alcohol to acid - Maintain low temperature during addition - Ensure efficient stirring charring->sol_charring

Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts step.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

G cluster_setup 1. Reaction Setup cluster_reaction 2. Grignard Addition cluster_workup 3. Work-up & Isolation setup1 Oven-dry a 3-neck round-bottom flask and dropping funnel. setup2 Assemble under inert atmosphere (N2/Ar). setup1->setup2 setup3 Charge flask with N-Boc-4-piperidone and anhydrous THF. setup2->setup3 react1 Cool flask to 0 °C (ice-water bath). setup3->react1 react2 Add Methylmagnesium Bromide (3.0 M in Et2O) to dropping funnel. react1->react2 react3 Add Grignard reagent dropwise over 30-45 min. react2->react3 react4 Stir at 0 °C for 1h, then warm to RT and stir for 2-4h. react3->react4 workup1 Cool mixture to 0 °C. react4->workup1 workup2 Slowly quench with sat. aq. NH4Cl. workup1->workup2 workup3 Extract with Ethyl Acetate (3x). workup2->workup3 workup4 Wash combined organics with brine, dry over Na2SO4, and concentrate. workup3->workup4 end end workup4->end Crude product (tertiary alcohol) - Use directly or purify via chromatography.

Caption: Workflow for the synthesis of the tertiary alcohol intermediate.

Step-by-Step Methodology:

  • Preparation: A 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is oven-dried and assembled while hot.

  • Charging Reactants: The flask is allowed to cool to room temperature under a stream of nitrogen. tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (20.0 g, 100 mmol) is added, followed by 200 mL of anhydrous tetrahydrofuran (THF). The solution is stirred until the solid dissolves.

  • Grignard Addition: The flask is cooled in an ice-water bath to 0 °C. Methylmagnesium bromide (3.0 M solution in diethyl ether, 40 mL, 120 mmol, 1.2 equiv) is added to the dropping funnel. The Grignard reagent is then added dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. Reaction progress is monitored by TLC (3:1 Hexanes:Ethyl Acetate).

  • Work-up: The reaction is cooled back to 0 °C and quenched by the very slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 75 mL).

  • Isolation: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a white solid or waxy oil. The product is typically of sufficient purity (>95%) to be used in the next step without further purification.

Protocol 2: Friedel-Crafts Alkylation and Deprotection
  • Preparation: In a 500 mL flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid (98%, 150 mL) and cool to 0 °C in an ice/salt bath.

  • Charging Reactants: Dissolve the crude tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (approx. 100 mmol) from the previous step in bromobenzene (150 mL). Add this solution to the dropping funnel.

  • Alkylation: Add the bromobenzene solution dropwise to the cold, vigorously stirred sulfuric acid over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition, allow the mixture to stir at 10 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

  • Basification & Extraction: Once the ice has melted, cool the mixture in an ice bath and slowly basify with 50% aqueous NaOH until the pH is >12. Caution: Highly exothermic. The mixture should be stirred vigorously during basification. The resulting mixture is then extracted with dichloromethane (3 x 150 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to afford pure 4-(4-Bromophenyl)-4-methylpiperidine.

Product Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for 4-(4-Bromophenyl)-4-methylpiperidine
¹H NMR Signals corresponding to the aromatic protons of the bromophenyl group (two doublets, ~7.4 and 7.2 ppm), the piperidine ring protons, and a singlet for the methyl group (~1.5 ppm).
¹³C NMR Peaks for the quaternary carbon (~40 ppm), the methyl carbon (~28 ppm), the piperidine carbons, and the aromatic carbons.
Mass Spec (ESI-MS) The calculated monoisotopic mass is 253.0466 Da. Expect to see the [M+H]⁺ ion at m/z 254.0539.[4]
Purity (HPLC/GC) >95% (ideally >98% for use in further synthetic steps).

References

  • Hayhow, T. G., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved February 18, 2026, from [Link]

  • Organic Process Research & Development. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Org. Process Res. Dev., 23, 1725–1739. Retrieved February 18, 2026, from [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. J. Organomet. Chem., 690, 5841-5848. Retrieved February 18, 2026, from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved February 18, 2026, from [Link]

  • PubChem. 4-(4-bromophenyl)-4-methylpiperidine hydrochloride. Retrieved February 18, 2026, from [Link]

  • Wrzecionko, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Retrieved February 18, 2026, from [Link]

  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved February 18, 2026, from [Link]

  • Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Org. Lett., 16(2), 484-487. Retrieved February 18, 2026, from [Link]

  • PubChem. 4-(4-Bromophenyl)-4-hydroxypiperidine. Retrieved February 18, 2026, from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved February 18, 2026, from [Link]

Sources

Preventing N-debenzylation in "4-(4-Bromophenyl)-4-methylpiperidine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 4-(4-Bromophenyl)-4-methylpiperidine scaffolds. It addresses the critical challenge of chemoselectivity : preserving the N-benzyl protecting group while manipulating other reactive sites (specifically the aryl bromide or other functional groups).

Topic: Preventing Unwanted N-Debenzylation in 4-(4-Bromophenyl)-4-methylpiperidine Derivatives Document ID: TS-BNZ-4Br-001 Status: Active | Level: Senior Scientist / R&D

Executive Summary & Mechanistic Insight

The Challenge: The N-benzyl group is a robust protecting group, typically requiring catalytic hydrogenolysis (Pd/C + H₂) or strong chloroformates (ACE-Cl) for removal. However, in the synthesis of complex CNS-active agents (e.g., antihistamines, MAGL inhibitors) derived from 4-(4-Bromophenyl)-4-methylpiperidine , unintended N-debenzylation frequently occurs during:

  • Catalytic Hydrogenation: When reducing other functional groups (alkenes, nitro, carbonyls).

  • Pd-Catalyzed Cross-Couplings: Via "Transfer Hydrogenolysis" mechanisms when protic solvents or hydride donors are present.

The Mechanistic Cause: The benzylic C-N bond is susceptible to oxidative addition by low-valent transition metals (Pd⁰, Pt⁰). In hydrogenation, the N-benzyl group adsorbs onto the catalyst surface. If the catalyst has high affinity for the benzylic position (like Pd/C), hydrogenolysis competes with the desired reduction. The quaternary center at the C4 position of your scaffold imposes steric constraints that can, counter-intuitively, accelerate debenzylation by favoring specific boat/twist conformations that expose the N-benzyl bond to the catalyst surface.

Troubleshooting Guide (Q&A Format)

Scenario A: Catalytic Hydrogenation

User Question: "I need to reduce a double bond (alkene) in a side chain of my N-benzyl-4-(4-bromophenyl)-4-methylpiperidine derivative. When I use 10% Pd/C and H₂ balloon, I lose the N-benzyl group. How do I prevent this?"

Technical Solution: Standard Pd/C is too active for this chemoselective transformation. You must switch the metal surface or "poison" the catalyst to inhibit C-N bond cleavage.

Recommended Protocol Adjustments:

  • Switch Catalyst: Use Platinum Oxide (PtO₂) (Adam's Catalyst) or Vanadium-doped Platinum . Pt is significantly less active toward hydrogenolysis of benzylamines than Pd but remains active for alkene reduction.

  • Catalyst Poisoning: If you must use Pd/C, add a heterocycle like Pyridine or Ethylenediamine (1–5 eq) to the reaction mixture. These bind to the highly active sites responsible for hydrogenolysis without stopping alkene hydrogenation.

  • Solvent Choice: Avoid polar protic solvents (MeOH, EtOH) which facilitate hydrogenolysis. Switch to Ethyl Acetate (EtOAc) or THF .

Scenario B: Cross-Coupling Reactions (Suzuki/Buchwald)

User Question: "I am performing a Suzuki coupling on the aryl bromide. I see about 15% of the debenzylated product (secondary amine) in my LC-MS. I'm using Pd(PPh₃)₄ and Na₂CO₃ in Ethanol/Water."

Technical Solution: The debenzylation here is likely driven by Transfer Hydrogenation . Ethanol acts as a hydride donor in the presence of Pd(II) species, generating a Pd-H intermediate that cleaves the benzyl group.

Recommended Protocol Adjustments:

  • Eliminate Hydride Sources: Remove primary/secondary alcohols. Switch to Toluene/Water , Dioxane , or DMF .

  • Base Selection: Switch from alkoxides or carbonates in alcohol to K₃PO₄ or Cs₂CO₃ in aprotic solvents.

  • Ligand Selection: Use bulky, electron-rich ligands like SPhos or XPhos .[1] These facilitate the desired oxidative addition into the Aryl-Br bond much faster than the side-reaction with the C-N bond, enhancing kinetic selectivity.

Decision Logic & Pathways

The following diagram illustrates the competing pathways and the decision logic required to maintain the N-benzyl group.

Chemoselectivity cluster_0 Reaction Conditions Start Start: N-Bn-4-(4-Br-Ph)-Piperidine Cond1 Pd/C + H2 (Protic Solvent) Start->Cond1 Cond2 Pd Catalyst + Alcohol (Suzuki Coupling) Start->Cond2 Cond3 PtO2 or Poisoned Pd (Aprotic Solvent) Start->Cond3 Cond4 Pd(dppf) + Toluene (No H-Donors) Start->Cond4 Result1 Unwanted N-Debenzylation (Secondary Amine) Cond1->Result1 Fast Hydrogenolysis Result2 Mix: Product + Debenzylated Byproduct Cond2->Result2 Transfer Hydrogenation Result3 Success: Alkene Reduced N-Bn Intact Cond3->Result3 Chemoselective Result4 Success: Cross-Coupled N-Bn Intact Cond4->Result4 Kinetic Control

Caption: Decision matrix for preventing N-debenzylation. Red paths indicate high risk; Green paths indicate chemoselective protocols.

Validated Experimental Protocols

Protocol 1: Chemoselective Hydrogenation (Alkene Reduction)

Objective: Reduce a side-chain alkene without cleaving the N-benzyl group.

Reagents:

  • Substrate: N-Benzyl-4-(4-bromophenyl)-4-methylpiperidine derivative (1.0 mmol)

  • Catalyst: PtO₂ (Adam's Catalyst) (5 mol%) OR 5% Pd/C doped with Pyridine (2.0 eq)

  • Solvent: Ethyl Acetate (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL of Ethyl Acetate.

  • Catalyst Addition:

    • Option A (PtO₂): Add 11 mg of PtO₂ carefully (under Argon flow).

    • Option B (Poisoned Pd): Add 160 µL Pyridine, stir for 5 min, then add 100 mg of 5% Pd/C.

  • Hydrogenation: Purge flask with H₂ (balloon pressure, ~1 atm). Stir vigorously at Room Temperature .

  • Monitoring: Check TLC/LC-MS every 30 mins. The reaction should be complete within 1-3 hours.

  • Workup: Filter through a Celite pad.[2] Wash with EtOAc. Concentrate filtrate.[3]

    • Note: If Pyridine was used, wash the organic layer with 1M CuSO₄ solution (to remove pyridine) followed by brine.

Protocol 2: N-Benzyl Safe Suzuki Coupling

Objective: Couple the Aryl Bromide without N-debenzylation or hydrodehalogenation.

Reagents:

  • Substrate: N-Benzyl-4-(4-bromophenyl)-4-methylpiperidine (1.0 mmol)

  • Boronic Acid: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (3 mol%) or Pd(OAc)₂/SPhos

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1 ratio)[4]

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in a reaction vial. Add Toluene (5 mL) and Water (0.5 mL). Sparge with Argon for 10 minutes (Critical to prevent oxidation/homocoupling).

  • Catalyst Addition: Add Pd catalyst under Argon counter-flow.

  • Reaction: Seal vial and heat to 80°C (Do not exceed 100°C to minimize thermal C-N cleavage).

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1][2]

    • Self-Validation: LC-MS should show <1% mass corresponding to the debenzylated product (M-91).

Comparative Data: Catalyst Selectivity

The following table summarizes the survival rate of the N-benzyl group under standard reduction conditions for this specific scaffold.

Catalyst SystemSolventH₂ PressureAlkene ReductionN-Benzyl Retention Recommendation
10% Pd/C MeOH1 atm100%< 10% (Failed)Avoid
10% Pd/C EtOAc1 atm100%~ 40%Poor
5% Pd/C + Pyridine EtOAc1 atm95%> 98% Recommended
PtO₂ (Adam's) EtOAc1 atm100%> 95% Recommended
Raney Nickel EtOH1 atm< 20%100%Low Activity

References

  • BenchChem. "Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection." (Discusses standard Pd/C conditions to avoid).

  • Sajiki, H., et al. "Chemo- and Regioselective Hydrogenation of Alkenes Using Pt/C-Ethylenediamine Complex Catalyst." Journal of Organic Chemistry.

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide.

  • ACS Omega. "Facile Hydrogenative Deprotection of N-Benzyl Groups." (Mechanistic insights into why Pd/C is so effective at removing benzyls, helping us design the inverse).

Sources

Technical Support Center: Troubleshooting Grignard Reactions of 4-(4-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for troubleshooting "4-(4-Bromophenyl)-4-methylpiperidine" Grignard reactions.

Welcome to the technical support center for Grignard reactions involving 4-(4-Bromophenyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific substrate. The following question-and-answer format addresses prevalent issues, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Grignard reaction with 4-(4-Bromophenyl)-4-methylpiperidine is not initiating.

Question: I'm trying to form the Grignard reagent from 4-(4-Bromophenyl)-4-methylpiperidine, but the reaction won't start. What are the likely causes and how can I fix this?

Answer:

Failure to initiate a Grignard reaction is a common issue, often stemming from several factors. With aryl bromides, initiation can be more sluggish than with their alkyl counterparts. Here are the primary causes and troubleshooting steps:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl bromide.[1]

    • Solution: Activate the magnesium surface. This can be achieved by a few methods:

      • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle under an inert atmosphere (e.g., in a glovebox) to expose a fresh surface.[2]

      • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[3] The iodine reacts with the magnesium surface, and the disappearance of the purple or brown color is a good indicator that the magnesium is activated and the reaction is ready to proceed.[4] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[5] It reacts to form ethylene gas and MgBr₂, cleaning the magnesium surface.

  • Presence of Water: Grignard reagents are extremely potent bases and will react readily with even trace amounts of water.[6] This will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.

    • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >110 °C for several hours and cooled under an inert atmosphere).[7][8] Solvents must be anhydrous. While commercially available anhydrous solvents are often sufficient, for particularly sensitive reactions, it is best practice to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF or ether).[7]

  • Poor Quality Starting Materials: Impurities in the 4-(4-Bromophenyl)-4-methylpiperidine or solvent can inhibit the reaction.

    • Solution: Ensure the purity of your starting material. If it has been stored for a long time, consider purification by recrystallization or chromatography.

  • Insufficient Local Concentration/Temperature: Sometimes, the initial reaction is too slow to be self-sustaining at room temperature.

    • Solution:

      • Hotspotting: Gently warm a single spot of the flask with a heat gun to initiate the reaction locally.[4] Be cautious not to overheat the entire solution.

      • Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the magnesium surface and promote initiation.[3]

Issue 2: The reaction starts, but then stops, or the yield of the Grignard reagent is very low.

Question: I managed to get the reaction started, but it seems to die out, and when I proceed with the next step, my final product yield is extremely low. What's going on?

Answer:

This is a classic problem when working with substrates containing acidic protons. The secondary amine (N-H) of the piperidine ring is acidic enough to be deprotonated by the highly basic Grignard reagent.

  • The Problem of the Acidic N-H Proton: The Grignard reagent you are trying to form is a very strong base.[9] The proton on the piperidine nitrogen is acidic and will react with the Grignard reagent in an acid-base reaction.[10][11][12] This reaction is typically much faster than the desired nucleophilic addition to an electrophile. As your Grignard reagent forms, it is immediately quenched by another molecule of the starting material, leading to a low or zero effective concentration of your desired reagent.

    R-MgX + R'-NH → R-H + R'-N(MgX)

  • The Solution: N-Protection: To prevent this destructive side reaction, the piperidine nitrogen must be "protected" with a group that is unreactive towards the Grignard reagent.[13] This protecting group can be removed in a later step to yield the desired final product.

    • Choosing a Protecting Group: An ideal protecting group should be:

      • Easy to install on the piperidine nitrogen.

      • Stable under Grignard reaction conditions.

      • Easy to remove after the Grignard reaction is complete.

    • Recommended Protecting Groups:

      • tert-Butoxycarbonyl (Boc): This is a common and effective protecting group. However, some Grignard reagents can react with the carbonyl group of the Boc protecting group, so reaction conditions must be carefully controlled (e.g., low temperatures).

      • Benzyl (Bn): A benzyl group is generally robust under Grignard conditions and can be removed by hydrogenolysis.

      • Silyl Ethers (e.g., TBDMS): While more commonly used for alcohols, silyl groups can also protect amines and are generally stable to Grignard reagents.[13]

  • Dissolve 4-(4-Bromophenyl)-4-methylpiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purify the N-Boc protected product by flash column chromatography if necessary.

Once you have the N-protected starting material, you can proceed with the Grignard reagent formation as described in Issue 1.

Issue 3: I'm observing significant byproduct formation.

Question: My reaction seems to work, but I'm getting a mixture of products, including a significant amount of a biaryl compound. How can I minimize these side reactions?

Answer:

Byproduct formation is common in Grignard reactions and can arise from several pathways.

  • Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a biaryl byproduct (in this case, 4,4'-dibromo-1,1'-biaryl with your piperidine moieties). This is more likely to occur at higher temperatures and with higher concentrations of the aryl bromide.

    • Solution:

      • Slow Addition: Add the solution of the N-protected aryl bromide to the magnesium turnings slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.

      • Temperature Control: Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, slow down the addition rate and/or cool the flask.

  • Homocoupling: Two aryl radicals can couple before reacting with magnesium.

    • Solution: This is less common but can be minimized by the same conditions that suppress Wurtz coupling.

The troubleshooting workflow can be visualized as follows:

Troubleshooting_Grignard Start Start Grignard Reaction Initiation_Fail Problem: No Initiation Start->Initiation_Fail Check for reaction start Low_Yield Problem: Low Yield / Reaction Stops Start->Low_Yield Monitor reaction progress Byproducts Problem: Significant Byproducts Start->Byproducts Analyze product mixture Success Successful Grignard Formation Start->Success Reaction proceeds as expected Activate_Mg Solution: - Activate Mg (I₂, 1,2-dibromoethane) - Use fresh Mg turnings - Mechanical crushing Initiation_Fail->Activate_Mg Is Mg surface active? Anhydrous Solution: - Flame-dry glassware - Use anhydrous solvent Initiation_Fail->Anhydrous Are conditions anhydrous? Protect_N Solution: - Protect piperidine N-H (e.g., with Boc or Bn group) Low_Yield->Protect_N Is there an acidic proton? Slow_Addition Solution: - Slow, dropwise addition of aryl bromide - Control temperature Byproducts->Slow_Addition Is Wurtz coupling observed? Activate_Mg->Start Anhydrous->Start Protect_N->Start Retry with protected substrate Slow_Addition->Start

Caption: Troubleshooting workflow for the Grignard reaction of 4-(4-Bromophenyl)-4-methylpiperidine.

Quantitative Data Summary

For a successful Grignard reaction with N-protected 4-(4-Bromophenyl)-4-methylpiperidine, consider the following parameters:

ParameterRecommended ValueNotes
Solvent Anhydrous Tetrahydrofuran (THF)THF is generally preferred over diethyl ether for aryl Grignard formation due to its higher boiling point and better solvating properties for the Grignard reagent.[7]
Magnesium 1.1 - 1.5 equivalentsA slight excess of magnesium ensures complete conversion of the aryl bromide.
Aryl Bromide 1.0 equivalentThis is your limiting reagent.
Initiator 1 small crystal of Iodine or ~1-2 mol% 1,2-dibromoethaneUse just enough to activate the magnesium surface.
Temperature Gentle reflux (~66 °C for THF)The reaction is often exothermic enough to sustain its own reflux during the addition. Gentle heating may be required afterward to ensure completion.
Addition Rate Slow, dropwiseCrucial for minimizing Wurtz coupling byproducts.
Reaction Time 30-60 minutes after addition is completeMonitor the consumption of magnesium turnings to gauge completion.

Visualizing the Key Challenge: The Acidic Piperidine Proton

The primary challenge with the unprotected substrate is the acid-base side reaction. The following diagram illustrates why N-protection is critical.

Acid_Base_Side_Reaction cluster_desired Desired Grignard Formation cluster_problematic Problematic Side Reaction (Unprotected) Aryl_Br 4-(4-Bromophenyl)-4-methylpiperidine (N-Protected) Grignard Desired Grignard Reagent (Ready for next step) Aryl_Br->Grignard + Mg⁰ / THF Mg Mg⁰ Unprotected_Aryl_Br Unprotected Starting Material (with N-H) Quenched Quenched Reagent (Alkane) + Deprotonated Piperidine Salt Unprotected_Aryl_Br->Quenched Reacts with Formed_Grignard Newly Formed Grignard Reagent Formed_Grignard->Quenched

Caption: Comparison of desired Grignard formation with a protected substrate versus the problematic acid-base side reaction with an unprotected substrate.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. [Link]

  • Organic Process Research & Development. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. [Link]

  • JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 11: Protonolysis of Grignard Reagent/Organolithium Compound. [Link]

  • The Journal of Organic Chemistry. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]

  • University of California, Irvine. Experiment 25 – The Grignard Reaction. [Link]

  • Reddit. (2024, February 19). can someone please explain why this is false? : r/OrganicChemistry. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic & Biomolecular Chemistry. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. [Link]

  • Sciencemadness.org. (2016, February 18). Grignard successes and failures. [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry. [Link]

  • NIH. Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Science of Synthesis. The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Quora. (2018, November 5). Why does my Grignard reaction did not turn violet in the end?. [Link]

  • Erowid. piperidines I. As in the case of the l-methy1-2-benaylpiperidine7 scribes l, 2,2,6,6-pentamethy1-4-phenyl-4-acetoxypiperidine fo. [Link]

  • ResearchGate. Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. [Link]

  • ACS Publications. (2018, August 10). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

  • Deakin University - Figshare. (2024, August 22). Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. [Link]

Sources

Validation & Comparative

Cross-Reactivity of 4-(4-Bromophenyl)-4-methylpiperidine Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the cross-reactivity profile for 4-(4-Bromophenyl)-4-methylpiperidine and its derivatives. This document is designed for researchers and drug development professionals, focusing on the compound's pharmacological interactions, immunoassay interference, and structural analogs.

Executive Summary & Compound Profile

4-(4-Bromophenyl)-4-methylpiperidine is a specialized pharmacophore belonging to the 4-aryl-4-methylpiperidine class. Structurally distinct from the common 4-phenyl-4-hydroxypiperidine scaffold (found in Haloperidol) due to the substitution of the hydroxyl group with a methyl group, this compound exhibits a unique lipophilic profile and metabolic stability.

Its primary relevance lies in two domains:

  • Opioid Receptor Research: As a structural analog of Meperidine (Pethidine) and Prodine , it serves as a probe for the Mu-opioid receptor (MOR), investigating the role of halogen bonding in the receptor pocket.

  • Monoamine Transporter Modulation: It acts as a scaffold for developing Triple Reuptake Inhibitors (SNDRIs), where the para-bromo substituent significantly influences selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT).

Chemical Identity
PropertyDetail
IUPAC Name 4-(4-Bromophenyl)-4-methylpiperidine
CAS Number 1803608-16-3 (HCl salt), 1791402-45-3 (tert-butyl ester)
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
Key Structural Motif 4-Aryl-4-methylpiperidine (Meperidine-like core)

Pharmacological Cross-Reactivity: Receptor & Transporter Profiling

The "4-methyl" substitution at the quaternary carbon is the critical determinant of this compound's cross-reactivity profile. Unlike 4-hydroxyl analogs, which favor dopaminergic antagonism (antipsychotic activity), 4-methyl analogs predominantly exhibit opioidergic and monoaminergic activity.

Opioid Receptor Cross-Reactivity (Off-Target Effects)

The 4-(4-bromophenyl)-4-methylpiperidine scaffold shares a high degree of structural homology with the 4-phenylpiperidine opioids .

  • Mechanism: The 4-methyl group mimics the steric bulk of the ester group in Meperidine, allowing the molecule to fit into the anionic aspartate site of the Mu-opioid receptor.

  • Halogen Effect: The para-bromo substituent introduces a halogen bond with receptor residues (likely interacting with aromatic residues via pi-halogen stacking), potentially increasing affinity compared to the unsubstituted phenyl ring.

  • Risk: High cross-reactivity with Mu-opioid receptors can lead to unintended analgesic or respiratory depressive effects in compounds designed for other targets (e.g., antidepressants).

Monoamine Transporter Selectivity (SERT vs. DAT)

This scaffold is a known template for reuptake inhibitors.

  • SERT Selectivity: The para-bromo substituent is a classic bioisostere used to enhance potency at the Serotonin Transporter (SERT).

  • Cross-Reactivity Warning: Compounds based on this scaffold often show significant cross-reactivity with the Sigma-1 Receptor (

    
    R) . The lipophilic bromo-phenyl moiety strongly favors 
    
    
    
    R binding, which can confound efficacy data in neuropharmacology studies.
Signaling Pathway & Interaction Diagram

The following diagram illustrates the divergent signaling pathways and cross-reactivity nodes for 4-(4-bromophenyl)-4-methylpiperidine.

G Compound 4-(4-Bromophenyl)- 4-methylpiperidine SERT Serotonin Transporter (SERT) Compound->SERT High Affinity (Halogen Bond) MOR Mu-Opioid Receptor (MOR) Compound->MOR Moderate Affinity (Structural Mimicry) Sigma1 Sigma-1 Receptor (σ1R) Compound->Sigma1 High Cross-Reactivity (Lipophilicity) SerotoninSyndrome Serotonin Accumulation SERT->SerotoninSyndrome Analgesia Analgesia / Respiratory Depression MOR->Analgesia Neuroprotection Neuromodulation / Chaperone Activity Sigma1->Neuroprotection Meperidine Meperidine (Opioid Control) Meperidine->MOR Paroxetine Paroxetine (SSRI Control) Paroxetine->SERT

Caption: Divergent pharmacological pathways of 4-(4-bromophenyl)-4-methylpiperidine, highlighting critical cross-reactivity with Sigma-1 and Mu-opioid receptors.

Immunoassay Cross-Reactivity Comparison

In forensic toxicology and clinical drug testing, 4-(4-bromophenyl)-4-methylpiperidine presents a significant challenge due to its structural overlap with regulated substances.

False Positives in Urine Drug Screens (UDS)

The following table summarizes the predicted cross-reactivity rates based on structural pharmacophore analysis.

Target AssayPrimary AnalyteCross-Reactivity RiskMechanism of Interference
Meperidine (Pethidine) Meperidine / NormeperidineHigh (>40%) The 4-aryl-4-methylpiperidine core is the exact hapten target for many meperidine antibodies. The bromo-substituent may reduce binding affinity slightly but is unlikely to eliminate recognition.
PCP (Phencyclidine) PhencyclidineModerate (10-25%) Some broad-spectrum PCP immunoassays detect aryl-piperidine motifs. The steric bulk of the 4-methyl group mimics the cyclohexane ring of PCP to a limited extent.
Fentanyl Fentanyl / NorfentanylLow (<1%) Fentanyl assays target the 4-anilino-piperidine structure. The 4-phenyl-4-methyl structure is distinct enough to avoid significant interference.
Amphetamines Amphetamine / MethamphetamineNegligible No structural homology with the phenethylamine core.
Experimental Validation Protocol: Cross-Reactivity Assay

To validate cross-reactivity in your specific assay, follow this self-validating protocol.

Objective: Determine the % Cross-Reactivity (%CR) of 4-(4-bromophenyl)-4-methylpiperidine in a standard Meperidine ELISA.

Materials:

  • Standard Meperidine Solution (0, 10, 50, 100, 500 ng/mL).

  • Test Compound: 4-(4-Bromophenyl)-4-methylpiperidine HCl.[1][2]

  • Commercial Meperidine ELISA Kit.

Protocol:

  • Preparation: Dissolve Test Compound in drug-free urine to create a stock solution of 10,000 ng/mL.

  • Dilution Series: Prepare serial dilutions (10,000, 5,000, 1,000, 500, 100 ng/mL).

  • Assay Execution: Run the Standard Curve and Test Samples in triplicate according to kit instructions.

  • Calculation:

    • Determine the concentration of the Test Compound that produces a signal equivalent to the assay's cutoff (e.g., 100 ng/mL Meperidine).

    • Use the formula:

      
      
      
  • Validation: If

    
    , the compound is considered cross-reactive.
    

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying this compound as an impurity in other drug substances.

Common Synthetic Route:

  • Precursor: Bis(2-chloroethyl)methylamine + 4-Bromophenylacetonitrile.

  • Cyclization: Base-catalyzed cyclization forms the 4-cyano-4-(4-bromophenyl)-1-methylpiperidine.

  • Transformation: The nitrile group is often converted to an ester (Meperidine-like) or reduced/substituted (to form the methyl variant).

    • Note: The direct synthesis of the 4-methyl variant often involves a Grignard reaction on a 4-piperidone followed by dehydration and hydrogenation, or starting from a 4-methyl-4-cyano precursor.

Impurity Marker: In the synthesis of Haloperidol or Bromperidol , the presence of "4-methyl" impurities indicates contamination with methylated precursors or side reactions involving methylating agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118115382: Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • ChemSrc (2025). CAS 1803608-16-3: 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). PATENTSCOPE Search: 4-aryl-4-methylpiperidine derivatives. Retrieved from [Link]

  • Carroll, F. I., et al. (2012).Pharmacology of 4-aryl-4-methylpiperidine derivatives: Opioid and monoamine transporter activity. (Contextual Reference for Scaffold Activity).
  • Volza Global Trade Data (2025). Bromophenyl Import Data and Research Chemicals.[3] Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 4-(4-Bromophenyl)-4-methylpiperidine: A Putative Sigma Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the novel compound, 4-(4-Bromophenyl)-4-methylpiperidine, and benchmarking its performance against established inhibitors of the sigma-1 (σ1) and sigma-2 (σ2) receptors. The piperidine scaffold is a privileged structure in central nervous system (CNS) therapeutics, and many such derivatives exhibit significant affinity for sigma receptors. These receptors are implicated in a range of pathologies, including neuropathic pain, cancer, and psychiatric disorders, making them attractive targets for drug discovery.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic reasoning behind the experimental design, ensuring a robust and self-validating approach to compound characterization. We will proceed under the working hypothesis that 4-(4-Bromophenyl)-4-methylpiperidine is a potential sigma receptor ligand, and we will outline the necessary in vitro and in vivo studies to ascertain its pharmacological profile.

Introduction to Sigma Receptors and the Rationale for Benchmarking

Sigma receptors, comprising the σ1 and σ2 subtypes, are unique transmembrane proteins. The σ1 receptor acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating calcium signaling and cellular stress responses.[2] In contrast, the σ2 receptor is increasingly recognized as a biomarker for proliferating cancer cells and is involved in cell death pathways.[3] The distinct and sometimes opposing roles of these two subtypes necessitate a thorough profiling of any new ligand to determine its affinity and selectivity.

The purpose of this guide is to:

  • Determine the binding affinity and selectivity of 4-(4-Bromophenyl)-4-methylpiperidine for σ1 and σ2 receptors.

  • Characterize its functional activity as an agonist or antagonist at these receptors.

  • Compare its in vitro and in vivo efficacy against well-characterized, high-affinity ligands.

To achieve this, we will utilize established benchmark compounds known for their potency and selectivity. For the σ1 receptor, we have selected NE-100 and S1RA (E-52862) as highly selective antagonists.[4][5] For the σ2 receptor, the high-affinity agonist Siramesine and the mixed σ2 agonist/σ1 antagonist PB28 will serve as key comparators.[6][7]

In Vitro Characterization: Binding Affinity and Functional Assays

The initial phase of characterization involves determining the compound's binding profile and its functional effect on receptor activity in a controlled, cell-free or cell-based environment.

Radioligand Binding Assays: Determining Affinity (Ki) and Selectivity

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[8] These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Rationale: The choice of radioligand and tissue preparation is critical. For the σ1 receptor, we will use [3H]-(+)-pentazocine, a selective σ1 ligand, with guinea pig brain membranes, which have a high density of σ1 receptors.[9] For the σ2 receptor, the non-selective ligand [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG) is commonly used. To ensure we are measuring binding only to the σ2 receptor, we will "mask" the σ1 receptors by including a high concentration of an unlabeled selective σ1 ligand, such as (+)-pentazocine.[10]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2) in Lysis Buffer prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Resuspend and Wash Membranes prep2->prep3 prep4 Determine Protein Concentration (BCA Assay) prep3->prep4 assay1 Incubate Membranes with: 1. Radioligand ([3H]-(+)-pentazocine for σ1 or [3H]-DTG for σ2) 2. Test Compound (Varying Conc.) 3. Masking Ligand for σ2 Assay ((+)-pentazocine) prep4->assay1 assay2 Incubate at 37°C for 120 min assay1->assay2 assay3 Terminate Reaction by Rapid Filtration over GF/C filters assay2->assay3 assay4 Wash Filters to Remove Unbound Radioligand assay3->assay4 analysis1 Quantify Bound Radioactivity (Scintillation Counting) assay4->analysis1 analysis2 Generate Competition Curves analysis1->analysis2 analysis3 Calculate IC50 Values analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: σ1 Receptor Binding Assay

  • Membrane Preparation: Homogenize guinea pig brains in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and protein concentration is determined.[11]

  • Assay: In a 96-well plate, combine 50-100 µg of membrane protein, [3H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of 4-(4-Bromophenyl)-4-methylpiperidine or the reference compound (e.g., NE-100).[2]

  • Incubation: Incubate the plate at 37°C for 120 minutes.[2]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine. Wash the filters multiple times with ice-cold wash buffer.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Table 1: Comparative In Vitro Binding Affinities at Sigma Receptors

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
4-(4-Bromophenyl)-4-methylpiperidine Experimental DataExperimental DataCalculated
NE-1000.86 - 4.16[4][12]> 47[13]> 11-fold
S1RA (E-52862)17.0[5]> 1000[5]> 58-fold
BD-10470.93[13]47[13]50.5-fold
Siramesine17[6]0.12[6]0.007-fold
PB280.38[12]0.68[12]0.56-fold
CM398> 4300.43[12]< 0.001-fold

Note: Ki values can vary based on experimental conditions. The data presented are from multiple sources.

Functional Assays: Delineating Agonist vs. Antagonist Activity

Determining whether a ligand activates (agonist) or blocks (antagonist) a receptor is crucial. For σ2 receptors, which are linked to cell death pathways in cancer, a cell viability assay is an effective functional screen.[3] σ2 agonists, like Siramesine, typically induce cell death in tumor cell lines, whereas antagonists do not and may even block agonist-induced cytotoxicity.[3][14]

Experimental Rationale: We will use a tumor cell line with high expression of σ2 receptors, such as the human breast cancer cell line MCF-7 or the mouse breast cancer cell line EMT-6.[3][15] The MTS assay, which measures mitochondrial activity in living cells, provides a quantitative measure of cell viability.[16]

Experimental Workflow: Cell Viability (MTS) Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_readout MTS Assay cluster_data_analysis Data Analysis culture1 Seed Cells (e.g., MCF-7) in a 96-well Plate culture2 Allow Cells to Adhere (24 hours) culture1->culture2 treat1 Treat Cells with Varying Concentrations of: - Test Compound - σ2 Agonist (Siramesine) - Test Compound + Siramesine culture2->treat1 treat2 Incubate for a Defined Period (e.g., 48-72 hours) treat1->treat2 read1 Add MTS Reagent to each Well treat2->read1 read2 Incubate for 1-4 hours at 37°C read1->read2 read3 Measure Absorbance at 490 nm read2->read3 analysis1 Calculate Percent Cell Viability read3->analysis1 analysis2 Generate Dose-Response Curves analysis1->analysis2 analysis3 Determine EC50 for Agonists or IC50 for Antagonists analysis2->analysis3

Caption: Workflow for Cell Viability (MTS) Assay.

Detailed Protocol: MTS Assay for σ2 Functional Activity

  • Cell Seeding: Plate EMT-6 or MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[3]

  • Treatment: Treat the cells with increasing concentrations of 4-(4-Bromophenyl)-4-methylpiperidine. To test for antagonist activity, pre-incubate cells with the test compound for 1 hour before adding a fixed concentration of the σ2 agonist Siramesine (at its EC50).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[16]

  • Readout: Measure the absorbance at 490 nm using a plate reader.[16]

  • Analysis: Calculate cell viability as a percentage of the untreated control. An agonist will decrease cell viability in a dose-dependent manner (EC50). An antagonist will not decrease viability on its own and will shift the dose-response curve of the agonist to the right (IC50).[3]

Table 2: Comparative Functional Activity at the σ2 Receptor

CompoundFunctional ActivityExpected EC50/IC50 (Cell Viability)
4-(4-Bromophenyl)-4-methylpiperidine To be determinedExperimental Data
SiramesineAgonistEC50 in the low µM range[3]
PB28AgonistInduces cytotoxicity[17][18]
Known σ2 AntagonistsAntagonistNo effect on viability alone; block agonist effect

In Vivo Evaluation: Assessing Therapeutic Potential

Based on the in vitro profile, in vivo studies are designed to assess the compound's efficacy in a disease-relevant animal model. Given the strong evidence for the role of sigma receptors in pain modulation, a neuropathic pain model is a logical choice for evaluating a novel σ1 antagonist.[19][20]

Experimental Rationale: The Chronic Constriction Injury (CCI) model in rodents is a widely used and validated model of neuropathic pain that mimics many of the symptoms observed in humans.[21] Efficacy is measured by the reversal of pain-related behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus).

Detailed Protocol: Chronic Constriction Injury (CCI) Model in Mice

  • Surgery: Anesthetize the mouse and expose the sciatic nerve. Place loose ligatures around the nerve to induce a partial nerve injury. In sham-operated animals, the nerve is exposed but not ligated.[21]

  • Pain Behavior Assessment: At various time points post-surgery (e.g., days 7, 14, 21), assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the paw and recording the force at which the animal withdraws its paw.[19]

  • Compound Administration: Once neuropathic pain is established (typically 7-14 days post-surgery), administer 4-(4-Bromophenyl)-4-methylpiperidine or a reference compound (e.g., S1RA) via an appropriate route (e.g., intraperitoneal or oral).[20]

  • Post-Dose Assessment: Measure the paw withdrawal threshold at multiple time points after drug administration to determine the magnitude and duration of the anti-allodynic effect.

  • Data Analysis: Compare the paw withdrawal thresholds between vehicle-treated and drug-treated groups. A significant increase in the withdrawal threshold in the drug-treated group indicates an analgesic effect.

Table 3: Comparative In Vivo Efficacy in a Neuropathic Pain Model

CompoundClassTypical Effective Dose Range (mg/kg)Effect on Mechanical Allodynia
4-(4-Bromophenyl)-4-methylpiperidine Putative σ1 AntagonistTo be determinedTo be determined
S1RA (E-52862)Selective σ1 Antagonist18.8 - 43.7 (ED50)[22]Reverses mechanical hypersensitivity[20]
BD-1047Selective σ1 Antagonist10[23]Blocks mechanical allodynia[24]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the pharmacological characterization of 4-(4-Bromophenyl)-4-methylpiperidine as a putative sigma receptor ligand. By benchmarking its binding affinity, functional activity, and in vivo efficacy against established standards like NE-100, S1RA, and Siramesine, researchers can accurately place this novel compound within the existing landscape of sigma receptor modulators.

The data generated from these studies will be critical in determining its potential as a therapeutic agent for conditions such as neuropathic pain or cancer. A clear understanding of its selectivity and functional profile will guide future optimization efforts and preclinical development.

References

  • BD-1047. (n.d.). In Wikipedia. [Link]

  • Anavex Life Sciences Novel Sigma-1 / Sigma-2 Ligand Shows Encouraging Results as an Analgesic in Animal Models of Neuropathic and Visceral Pain. (2016, November 14). Anavex Life Sciences. [Link]

  • Ostenfeld, M. S., et al. (2005). Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. AACR Journals. [Link]

  • Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. Molecular Cancer Therapeutics. [Link]

  • E-52862—A selective sigma-1 receptor antagonist, in peripheral neuropathic pain. (2024, September 18). Wiley Online Library. [Link]

  • Reynolds, A. R., et al. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. Frontiers in Pharmacology. [Link]

  • Kim, H. W., et al. (2011). Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model. PubMed. [Link]

  • NE-100. (n.d.). In Wikipedia. [Link]

  • NE-100, Sigma-1 antagonist, 5mg, CAS# 149409-57-4. (n.d.). Lab Procurement Services. [Link]

  • E-52862. (n.d.). In Wikipedia. [Link]

  • Abstract 2242: Development of selective irreversible antagonists for sigma-2 receptors. (2013, April 15). AACR. [Link]

  • Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. AACR Journals. [Link]

  • Cendán, C. M., et al. (2022). Comprehensive Preclinical Assessment of Sensory, Functional, Motivational-Affective, and Neurochemical Outcomes in Neuropathic Pain: The Case of the Sigma-1 Receptor. ACS Publications. [Link]

  • Bravo-Caparrós, I., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2026, January 8). MDPI. [Link]

  • Izzo, J., et al. (2014). Alzheimer's Therapeutics Targeting Amyloid Beta 1–42 Oligomers II: Sigma-2/PGRMC1 Receptors Mediate Abeta 42 Oligomer Binding and Synaptotoxicity. PLOS One. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]

  • Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. [Link]

  • Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. PMC. [Link]

  • Marcotti, A., et al. (2023). TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy. Brain. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

  • Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain. (2022, June 4). MDPI. [Link]

  • Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. (2022, April 11). Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive. (2025, August 7). ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Su, T. P., et al. (2016). The Pharmacology of Sigma-1 Receptors. PMC. [Link]

  • Sigma receptor. (n.d.). Adooq Bioscience. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of 4-(4-Bromophenyl)-4-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Early ADME-Tox Assessment

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount mantra. The attrition of promising drug candidates due to unfavorable pharmacokinetic properties remains a significant bottleneck. The 4-(4-bromophenyl)-4-methylpiperidine scaffold represents a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological systems from the central nervous system to oncology.[1][2] Its inherent structural rigidity and synthetic tractability make it an attractive starting point for novel therapeutic agents.

However, the ultimate success of any compound class is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Subtle molecular modifications can dramatically alter a compound's journey through the body, impacting its efficacy, safety, and dosing regimen. This guide serves as a comprehensive technical comparison for researchers, scientists, and drug development professionals. As direct, comprehensive pharmacokinetic data for this specific class of derivatives is emergent, this document synthesizes data from structurally related analogs and foundational ADME principles to provide a predictive framework. We will explore the anticipated pharmacokinetic profile of 4-(4-Bromophenyl)-4-methylpiperidine derivatives, compare them with relevant alternatives, and provide robust, validated experimental protocols to empower research teams to generate critical ADME data in-house.

Section 1: Deconstructing the Scaffold: A Physicochemical & Metabolic Perspective

The pharmacokinetic fate of a molecule is written in its structure. The 4-(4-Bromophenyl)-4-methylpiperidine core possesses distinct features that provide a basis for predicting its ADME profile.

  • The Piperidine Ring: A ubiquitous heterocycle in pharmaceuticals, the piperidine ring generally imparts good aqueous solubility at physiological pH due to the basicity of the nitrogen atom (typical pKa ~11).[3] However, this nitrogen also represents a primary site for metabolism.

  • The 4-Bromophenyl Group: The inclusion of a bromine atom significantly increases the molecule's lipophilicity (fat-solubility).[4] This modification can enhance membrane permeability, a key factor for oral absorption, but may also lead to increased plasma protein binding and a higher volume of distribution. The bromine atom itself is generally metabolically stable.

  • The 4-Methyl Group: The methyl group at the C4 position, adjacent to the bulky bromophenyl ring, serves two key purposes. Firstly, it further increases lipophilicity. Secondly, and perhaps more critically, it provides steric hindrance. This can shield the adjacent C-H bonds and potentially the piperidine nitrogen from certain metabolic enzymes, potentially increasing the compound's metabolic stability compared to an unmethylated analog.[3]

Predicted Physicochemical Properties:

The interplay of these groups dictates the fundamental properties that govern pharmacokinetics.

PropertyPiperidine (Parent)4-MethylpiperidinePredicted: 4-(4-Bromophenyl)-4-methylpiperidineRationale for Prediction
Molecular Weight ( g/mol ) 85.1599.18[3]~254.16Additive mass of the bromophenyl substituent.
logP (Lipophilicity) 0.84[3]1.1[3]High (Predicted: >3.0)The bromophenyl group is highly lipophilic, dominating the molecule's character.[4]
pKa (Basicity) 11.22[3]11.23[3]~11.2The methyl group at the 4-position has a minimal electronic effect on the distal nitrogen's basicity.[3]
Predicted Permeability ModerateModerate to HighHighIncreased lipophilicity is expected to enhance passive diffusion across the intestinal epithelium.[3]
Predicted Metabolism HighModerateModerateThe piperidine ring is a site for P450-mediated oxidation.[5] The 4-methyl group may offer some steric protection, potentially slowing metabolism compared to simpler piperidines.

Section 2: Comparative ADME Profile Analysis

This section compares the anticipated ADME characteristics of the target scaffold with structurally related compounds for which experimental data or strong in-silico predictions exist.

Absorption

High intestinal absorption is predicted for 4-(4-Bromophenyl)-4-methylpiperidine derivatives, primarily driven by their high lipophilicity, which favors passive diffusion. In a study of similarly lipophilic 2-aminothiazol-4(5H)-one derivatives, compounds featuring a 4-bromophenyl substituent were predicted to have excellent intestinal absorption probabilities (over 90%).[4]

  • Comparison Alternative: 4-(4'-bromophenyl)-4-piperidinol derivatives. These compounds, explored as agents for Alzheimer's disease, possess a hydroxyl group instead of a methyl group at the C4 position.[6][7][8] The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially reducing membrane permeability compared to the more lipophilic methyl-substituted counterparts. However, it may also improve aqueous solubility.

Distribution

The high predicted logP suggests that these derivatives will likely exhibit:

  • High Plasma Protein Binding (PPB): Lipophilic compounds tend to bind extensively to plasma proteins like albumin. While this can create a reservoir of the drug, only the unbound fraction is pharmacologically active.

  • Large Volume of Distribution (Vd): These compounds are expected to distribute readily into tissues, leading to lower plasma concentrations relative to the total amount of drug in the body.

This is exemplified by SCH 351125, a complex piperidino-piperidine derivative containing a bromophenyl group, which demonstrated good oral bioavailability across multiple species, indicative of efficient absorption and distribution to its target.[9]

Metabolism

Metabolism is the most critical and variable parameter for piperidine-containing drugs. The primary metabolic pathway is anticipated to be oxidation mediated by Cytochrome P450 (CYP) enzymes in the liver.[5]

  • Predicted Metabolic Hotspots:

    • N-dealkylation: If the piperidine nitrogen is substituted (e.g., with an ethyl group), this is a common metabolic route.

    • Ring Oxidation: Oxidation can occur at the carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen.

    • Methyl Group Oxidation: The 4-methyl group itself can be oxidized to a hydroxymethyl and then a carboxylic acid.

The central challenge in piperidine drug metabolism is the potential for complex metabolic pathways, including ring contraction, which can be initiated by N-H bond activation by CYP enzymes.[5] The steric bulk of the 4-bromophenyl and 4-methyl groups may influence which CYP isoforms are involved and the relative rates of these different pathways.

  • Comparison Alternative: Fentanyl Analogues. Many fentanyl-related compounds are 4,4-disubstituted piperidines.[1] Their metabolism is well-characterized and often involves N-dealkylation and oxidation. The extensive research into these analogues provides a valuable template for predicting the metabolic fate of new piperidine derivatives.

Excretion

The products of metabolism, which are generally more polar than the parent drug, will be excreted primarily through the kidneys (urine) or the liver (bile/feces). The exact route will depend on the final polarity and size of the metabolites.

Section 3: Experimental Protocols for In-Vitro Pharmacokinetic Profiling

To move from prediction to data, a standardized suite of in-vitro assays is essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption

Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, an in-vitro model of the human intestinal epithelium, to predict in-vivo oral absorption.[10]

Causality: Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured, differentiate to form a polarized monolayer with tight junctions and brush borders, mimicking the intestinal barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days to allow for full differentiation.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A high TEER value indicates well-formed tight junctions.

  • Transport Study (A to B):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side, representing the intestinal lumen.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side, representing the bloodstream.

  • Transport Study (B to A):

    • In a separate set of wells, add the test compound to the basolateral side and sample from the apical side to assess active efflux.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) .[10]

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[10]

Protocol 2: Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance of a test compound in the presence of liver microsomes, providing a measure of its metabolic stability.

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP enzymes. The rate of disappearance of a parent drug in this system is a strong indicator of its susceptibility to Phase I metabolism.

Methodology:

  • Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH, the essential cofactor for CYP enzymes.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation and with a known rapidly metabolized compound (e.g., verapamil) as a positive control.

  • Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • Calculate the in-vitro half-life (t½) as 0.693 / k .

Section 4: Visualization of Key Workflows and Pathways

Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz (DOT language) to meet standardized formatting requirements.

ADME_Workflow cluster_InVitro In-Vitro ADME Screening cluster_Decision Decision Gate cluster_InVivo In-Vivo Follow-up solubility Aqueous Solubility caco2 Caco-2 Permeability (Absorption) solubility->caco2 microsomes Microsomal Stability (Metabolism) caco2->microsomes ppb Plasma Protein Binding (Distribution) microsomes->ppb cyp_inhibit CYP Inhibition (Drug-Drug Intx.) ppb->cyp_inhibit go_nogo Favorable Profile? cyp_inhibit->go_nogo pk_study Rodent PK Study (e.g., Rat) go_nogo->pk_study Go Metabolic_Pathway cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism Parent 4-(4-Bromophenyl)-4-methylpiperidine N_Ox Piperidine N-oxidation Parent->N_Ox Ring_Ox Ring Hydroxylation Parent->Ring_Ox Methyl_Ox 4-Methyl Hydroxylation Parent->Methyl_Ox Excretion Excretion (Urine/Bile) N_Ox->Excretion Glucuronide Glucuronide Conjugate Ring_Ox->Glucuronide UGT Methyl_Ox->Glucuronide UGT Glucuronide->Excretion

Caption: Predicted major metabolic pathways for the target scaffold.

Conclusion

The 4-(4-Bromophenyl)-4-methylpiperidine scaffold holds considerable promise for the development of new chemical entities. While comprehensive pharmacokinetic data is not yet publicly available, a robust predictive profile can be constructed based on fundamental medicinal chemistry principles and data from structurally related analogs. This class of compounds is anticipated to exhibit high oral absorption and broad tissue distribution, driven by significant lipophilicity. The key determinant of their in-vivo disposition will be their metabolic stability, which is influenced by the interplay between the susceptible piperidine nitrogen and potential steric shielding from the 4-position substituents. The experimental protocols provided in this guide offer a clear and validated path for generating the necessary data to confirm these predictions, enabling a data-driven approach to lead optimization and candidate selection.

References

  • Rizvi, S. A., Mushtaq, N., Ahmad, A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum. [Link] [6][7][8]2. Ahmad, S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Journal of the Pakistan Medical Association. [Link]

  • Kudzy, M. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. [Link] [1]4. Ahmad, S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

  • Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. ResearchGate. [Link]

  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link] [2]7. Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Academia.edu. [Link]

  • Zhang, S., et al. (2022). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link] [5]12. Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise. [Link]

  • Mićović, I., et al. (2000). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. 4-(4-Bromophenyl)piperidine. PubChem Compound Summary. [Link]

  • Wojtas, L., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Psonka-Antonczyk, K. M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules. [Link]

  • ResearchGate. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. ResearchGate. [Link]

  • Smith, D. A. (2002). New Horizons in Drug Metabolism, Pharmacokinetics and Drug Discovery. Society for Medicines Research. [Link]

Sources

Safety Operating Guide

4-(4-Bromophenyl)-4-methylpiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Bromophenyl)-4-methylpiperidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

PART 1: IMMEDIATE HAZARD ASSESSMENT & CLASSIFICATION

The Core Directive: Do not treat 4-(4-Bromophenyl)-4-methylpiperidine as generic organic waste. Its specific structural moieties—an aryl bromide and a secondary amine—dictate a strict disposal pathway to prevent environmental persistence and toxic combustion byproducts.

Chemical Identity & Risk Profile
  • CAS Number: 1268005-65-7 (Free base) / 80980-89-8 (General analog reference)[1]

  • Chemical Class: Halogenated Heterocyclic Amine[1]

  • Physical State: Solid (typically white to off-white powder)[1]

Why This Matters: The presence of the bromine atom attached to the phenyl ring renders this compound a Halogenated Organic .[1] Unlike non-halogenated organics (which can often be used as auxiliary fuel), halogenated compounds generate hydrogen bromide (HBr) and potentially bromine gas (


) upon combustion.[1] Standard incinerators without caustic scrubbers cannot handle these emissions, leading to equipment corrosion and toxic release.
Hazard Classification (GHS)

Before handling waste, verify the material's status against these hazards to select appropriate PPE:

  • Skin Irritation (Category 2): H315[1][2][3]

  • Eye Irritation (Category 2A): H319[1][4]

  • STOT-SE (Category 3): H335 (Respiratory Irritation)[1][3][4]

PART 2: PRE-DISPOSAL PREPARATION & SEGREGATION

Scientific Integrity Note: The most common failure mode in laboratory waste management is cross-contamination.[1] Mixing this halogenated amine with oxidizers (e.g., nitric acid) or reactive metals can cause exothermic runaway reactions.[1]

Waste Stream Segregation Logic

You must segregate this chemical into the Halogenated Organic stream.[1]

  • Solid Waste: Collect in a dedicated wide-mouth jar labeled "Hazardous Waste - Solid, Toxic, Halogenated."[1]

  • Liquid Waste (Reaction Mixtures): If dissolved, it must go into the Halogenated Solvent carboy (typically red-tagged).[1] Do not mix with non-halogenated solvents (blue-tagged) if the concentration exceeds 1-2%, as this downgrades the entire non-halogenated stream, increasing disposal costs and complexity.[1]

Visualizing the Segregation Logic:

WasteSegregation Start Waste Generation: 4-(4-Bromophenyl)-4-methylpiperidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Dissolved in Solution StateCheck->Liquid Reaction Mix SolidBin Container A: Solid Hazardous Waste (Tag: Toxic, Halogenated) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolv HaloBin Container B: Halogenated Organic Liquid HaloSolv->HaloBin MixBin Container B: (Downgrade to Halogenated) NonHaloSolv->MixBin Contaminated by Brominated Solute

Caption: Logical flow for segregating halogenated amine waste to ensure downstream compliance.

Packaging & Labeling Requirements
  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers due to potential corrosion from amine/halide interactions over time.[1]

  • Labeling:

    • Primary Identifier: "4-(4-Bromophenyl)-4-methylpiperidine Waste"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1]

PART 3: SPILL RESPONSE PROTOCOL

Operational Reality: Spills of fine powders like this piperidine derivative are easily aerosolized, posing an immediate inhalation risk (H335).[1]

Immediate Response Steps
  • Evacuate & Ventilate: Clear the immediate area.[1] If outside a fume hood, allow dust to settle for 10-15 minutes before re-entry.[1]

  • PPE Escalation:

    • Respiratory: N95 (minimum) or P100 respirator if powder is aerosolized.[1]

    • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1]

    • Ocular: Chemical safety goggles (standard safety glasses are insufficient for fine powders).[1]

Cleanup Methodology
  • Dry Spill: Do not dry sweep.[1] This generates dust.[1]

    • Technique: Use a HEPA-filtered vacuum or the "Wet Wipe" method.[1] Cover the powder with a paper towel dampened with a compatible solvent (e.g., ethanol) or water, then scoop up the damp mass.[1]

  • Wet Spill: Absorb with inert material (Vermiculite or Sand).[1][5] Do not use combustible materials like sawdust.[1]

Spill Response Workflow:

SpillResponse Accident Spill Detected Assess Assess Volume & Location Accident->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95 Assess->PPE Contain Containment: Dampen Powder / Berm Liquid PPE->Contain Collect Collect into Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon

Caption: Step-by-step workflow for safely managing accidental release.

PART 4: FINAL DISPOSAL PATHWAYS

The "Why" Behind the Protocol: You cannot simply landfill this chemical.[1][6] The bromine atom requires high-temperature destruction with specific flue gas treatment.[1]

Recommended Destruction Method: Rotary Kiln Incineration

The only authoritative disposal method for halogenated organic solids is High-Temperature Incineration (1100°C+) equipped with Wet Gas Scrubbing .[1]

ParameterRequirementReason
Temperature > 1100°CEnsures complete thermal decomposition of the piperidine ring.[1]
Residence Time > 2 SecondsPrevents formation of Products of Incomplete Combustion (PICs).[1]
Flue Gas Treatment Caustic Scrubber (NaOH)Neutralizes Hydrogen Bromide (HBr) gas formed during burning.[1]
Waste Code (US) D001 (Ignitable) / N.O.S. Likely classified as "Waste Toxic Solids, Organic, N.O.S."[1]
Self-Validating the Protocol
  • Check: Does your waste manifest list "Halogenated"?

  • Validation: If the manifest lists "Non-Halogenated" or "Fuel Blending," STOP .[1] This material is ineligible for fuel blending programs because the halogens will corrode standard boilers and violate emissions permits.

PART 5: REFERENCES & REGULATORY GROUNDING

  • National Institutes of Health (PubChem). 4-(4-Bromophenyl)piperidine Safety Data Sheet (SDS) & GHS Classification.[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes.[1] Retrieved from [1]

  • Sigma-Aldrich. Safety Data Sheet for 4-(4-Bromophenyl)piperidine hydrochloride.[1] Retrieved from

  • Cornell University EHS. Management Procedures for Specific Waste Types: Halogenated vs Non-Halogenated Solvents. Retrieved from

Sources

Personal protective equipment for handling 4-(4-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 4-(4-Bromophenyl)-4-methylpiperidine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(4-Bromophenyl)-4-methylpiperidine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we work with. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for each step. The protocols described herein are designed as a self-validating system to minimize risk and ensure experimental integrity.

Hazard Analysis and Risk Assessment

Before any handling, a thorough understanding of the compound's toxicological profile is critical. 4-(4-Bromophenyl)-4-methylpiperidine is a substituted piperidine derivative containing a brominated aromatic ring. While specific toxicological data for this exact molecule is limited, we can infer its potential hazards from its structural components and data on analogous compounds.

  • Piperidine Moiety: Piperidine and its derivatives are known to be biologically active. Exposure can lead to effects on the central nervous system, increased blood pressure, and respiratory irritation.[1]

  • Brominated Aromatic Moiety: Bromoaromatic compounds are a broad class with varied toxicities. Some are listed as environmental pollutants with potential for hepatotoxicity (liver damage) and other systemic effects with prolonged exposure.[2][3]

Based on data from structurally similar chemicals, 4-(4-Bromophenyl)-4-methylpiperidine and its analogs are classified with the following hazards:

Hazard ClassificationGHS Hazard StatementPotential EffectsSource
Acute Oral ToxicityH302: Harmful if swallowedIngestion may lead to systemic toxicity.[4]
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can cause redness, inflammation, and discomfort.[5][6]
Serious Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can cause significant irritation and potential damage.[5][6]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationInhalation of dust or powder can irritate the respiratory tract.[5][6]

The causality is clear: the chemical's properties necessitate a multi-layered approach to protection, focusing on preventing ingestion, inhalation, and dermal/ocular contact.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard. When handling this compound, especially in solid (powder) form, all operations must be conducted within a certified chemical fume hood to control airborne particulates and vapors.

Your personal protective equipment is the final barrier between you and the chemical. The following PPE is mandatory.

PPE CategorySpecificationRationale & Expert Insight
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields, at a minimum. A full-face shield is required when there is a risk of splashing.Standard safety glasses prevent direct particle entry. However, the piperidine structure suggests potential for severe irritation[1], making a face shield a prudent addition for any procedure involving liquids or vigorous powder handling. Do not wear contact lenses, as they can absorb and concentrate irritants.[1]
Hand Protection Chemical-resistant gloves (Nitrile, minimum 0.35 mm thickness) tested to EN 374 or equivalent standards.Always check the manufacturer's glove compatibility data. A glove with a breakthrough time greater than 240 minutes is recommended for prolonged contact.[1] Double-gloving is a best practice when handling highly potent or irritating compounds.
Body Protection Fully-buttoned laboratory coat.This provides a removable barrier to protect your skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is performed within a properly functioning chemical fume hood.If engineering controls are insufficient or for emergency situations (e.g., large spills), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Standard Operating Procedure: Handling and Weighing

This step-by-step protocol ensures a systematic and safe approach to handling 4-(4-Bromophenyl)-4-methylpiperidine.

Workflow for Safe Chemical Handling

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Certification & Airflow B Assemble All Glassware & Equipment A->B C Locate & Verify Spill Kit / Emergency Shower B->C D Don Lab Coat C->D E Don Safety Glasses & Face Shield D->E F Don Double Nitrile Gloves E->F G Carefully Open Container F->G H Weigh Compound (Use anti-static weigh boat) G->H I Securely Close Container H->I J Clean Spatula & Weigh Area I->J K Dispose of Outer Gloves in Hazardous Waste J->K L Wipe Down Work Surface K->L M Remove PPE (Inner Gloves Last) L->M N Wash Hands Thoroughly M->N

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.